thio-Miltefosine
Beschreibung
Eigenschaften
IUPAC Name |
hexadecylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46NO3PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-26(23,24)25-20-19-22(2,3)4/h5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVIGESUZAZBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46NO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Miltefosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miltefosine (B1683995), an alkylphosphocholine compound, stands as a significant therapeutic agent, originally developed as an anti-cancer drug and now primarily utilized as the only oral treatment for leishmaniasis.[1][2][3] Its efficacy stems from a multifaceted mechanism of action that converges on the disruption of fundamental cellular processes, leading to programmed cell death. This technical guide provides a comprehensive overview of the core mechanisms of miltefosine, focusing on its role in inducing apoptosis, inhibiting the crucial PI3K/Akt signaling pathway, and disrupting lipid metabolism. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the intricate molecular interactions of miltefosine and to facilitate further research and development in this area.
Core Mechanisms of Action
Miltefosine exerts its cytotoxic effects through a combination of interconnected pathways, primarily by:
-
Inducing Apoptosis: Miltefosine triggers programmed cell death in target cells through mechanisms that involve mitochondrial dysfunction and the activation of apoptotic signaling cascades.[1]
-
Inhibiting the PI3K/Akt Signaling Pathway: A key target of miltefosine is the PI3K/Akt pathway, a critical regulator of cell survival, proliferation, and metabolism.[3][4] By inhibiting this pathway, miltefosine effectively removes pro-survival signals, thereby promoting apoptosis.
-
Disrupting Lipid Metabolism: As a phospholipid analog, miltefosine integrates into cellular membranes, altering their fluidity and interfering with the synthesis of essential lipids like phosphatidylcholine.[5][6] This disruption of membrane integrity and lipid-dependent signaling contributes significantly to its cytotoxic effects.
These mechanisms are not mutually exclusive and likely work in concert to ensure the effective elimination of target cells, including cancer cells and protozoan parasites.[7]
Quantitative Data Summary
The cytotoxic and inhibitory activities of miltefosine have been quantified in various cell types. The following tables summarize key quantitative data from the literature.
| Cell Line/Organism | IC50 Value (µM) | Assay Type | Reference |
| Leishmania donovani (Wild-Type) | 13.6 ± 2.0 | MTT Assay | [8] |
| Leishmania donovani (Resistant) | 69.1 ± 1.1 | MTT Assay | [8] |
| Leishmania major | 7 | MTT Assay | [9] |
| Leishmania tropica | 11 | MTT Assay | [10] |
| MCF7 (Human Breast Cancer) | 34.6 ± 11.7 | Not Stated | [4] |
| HeLa (Human Cervical Cancer) | 6.8 ± 0.9 | Not Stated | [4] |
Table 1: IC50 Values of Miltefosine in Various Cell Lines and Organisms.
| Cell Line | Miltefosine Concentration (µM) | Effect | Reference |
| L6E9 Rat Skeletal Muscle | 40 | 75% inhibition of insulin-stimulated Akt phosphorylation | [4] |
| L6E9 Rat Skeletal Muscle | 60 | 98% inhibition of insulin-stimulated Akt phosphorylation | [4] |
| Human Eosinophils | 20 | Tendency to inhibit Akt phosphorylation | [6] |
Table 2: Inhibitory Effects of Miltefosine on Akt Phosphorylation.
Signaling Pathways and Molecular Interactions
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central node in the regulation of cell survival and proliferation. Miltefosine has been shown to be a potent inhibitor of this pathway.[4] It is thought to interfere with the binding of Akt's pleckstrin homology (PH) domain to phosphoinositides (PI(3,4)P2 or PI(3,4,5)P3) on the plasma membrane, thereby preventing its activation.[11] This inhibition of Akt activation leads to the downstream suppression of pro-survival signals and the promotion of apoptosis.[12]
Caption: PI3K/Akt signaling pathway and the inhibitory action of Miltefosine.
Induction of Apoptosis
Miltefosine is a potent inducer of apoptosis, or programmed cell death.[13] This process is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, nuclear condensation, DNA fragmentation, and the exposure of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[8][13] The induction of apoptosis by miltefosine is a key component of its therapeutic effect, as it allows for the removal of targeted cells without eliciting a significant inflammatory response.[14]
Disruption of Lipid Metabolism
Miltefosine's structural similarity to phospholipids (B1166683) allows it to intercalate into cellular membranes, leading to a disruption of their integrity and function.[5] A primary target in this regard is the biosynthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. Miltefosine has been shown to inhibit key enzymes in the PC synthesis pathway.[1] This leads to a reduction in PC content and an alteration in the overall lipid composition of the membrane, which can trigger downstream signaling events that contribute to cell death.[15]
Caption: Disruption of lipid metabolism by Miltefosine.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of miltefosine.
Cytotoxicity and Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed promastigotes (10^6 parasites/ml) or other target cells in a 96-well plate.[8]
-
Drug Treatment: Add miltefosine at various concentrations (e.g., ranging from 1 to 100 µM) to the wells in triplicate.[8]
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 26°C for promastigotes) for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Add MTT labeling reagent to a final concentration of 0.25 mg/ml to each well.[8]
-
Formazan (B1609692) Solubilization: After a 4-hour incubation, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of surviving cells relative to untreated controls.[8]
Detection of Apoptosis by Annexin V Staining and Flow Cytometry
Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Caption: Experimental workflow for apoptosis detection using Annexin V staining.
Protocol:
-
Cell Preparation: Harvest both adherent and floating cells after treatment with miltefosine.[16]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.[17]
-
Staining: Transfer 100 µl of the cell suspension to a tube and add 5 µl of fluorochrome-conjugated Annexin V and 5 µl of Propidium Iodide (PI) staining solution.[16][18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17]
Analysis of Akt Phosphorylation by Western Blotting
Western blotting is used to detect the phosphorylation status of specific proteins, such as Akt, in cell lysates.
Protocol:
-
Cell Lysis: After treatment with miltefosine, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).[20]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with a solution of 5% BSA in TBST to prevent non-specific antibody binding.[21][22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).[19][22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[20]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[20]
-
Analysis: Perform densitometry to quantify the levels of phosphorylated Akt, often normalizing to the total Akt protein levels.[20]
Conclusion
The mechanism of action of miltefosine is a complex interplay of multiple disruptive events at the cellular and molecular level. Its ability to induce apoptosis, inhibit the pro-survival PI3K/Akt signaling pathway, and interfere with lipid metabolism underscores its efficacy as a potent cytotoxic agent. A thorough understanding of these core mechanisms is paramount for the rational design of new therapeutic strategies, the management of drug resistance, and the exploration of new clinical applications for this important drug. The data, diagrams, and protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing our knowledge of miltefosine and related compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. gov.uk [gov.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. apexbt.com [apexbt.com]
- 5. Miltefosine Affects Lipid Metabolism in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti‐parasitic drug miltefosine suppresses activation of human eosinophils and ameliorates allergic inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Leishmania parasitophorous vacuole membranes display phosphoinositides that create conditions for continuous Akt activation and a target for miltefosine in Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioKB - CoOccurrence - miltefosine - AKT [biokb.lcsb.uni.lu]
- 13. Miltefosine induces apoptosis-like death in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Miltefosine affects lipid metabolism in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
The Advent of Thio-Miltefosine: A Novel Frontier in Anti-Leishmanial Drug Development
A Technical Guide on the Discovery, Synthesis, and Mechanism of a Promising Miltefosine (B1683995) Analog
For Immediate Release
This whitepaper provides an in-depth technical overview of the discovery and synthesis of thio-miltefosine, a sulfur-containing analog of the pivotal anti-leishmanial drug, miltefosine. Tailored for researchers, scientists, and drug development professionals, this document details the scientific journey from conceptualization to potential therapeutic application, focusing on the core chemistry, biological activity, and proposed mechanisms of action.
Introduction: The Need for Novel Anti-Leishmanial Agents
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the development of new and effective treatments. Miltefosine, the first orally administered drug for leishmaniasis, marked a significant advancement in treatment.[1][2] However, the exploration of its analogs continues in the quest for compounds with improved efficacy, reduced toxicity, and a better understanding of the molecular targets. This compound, specifically 16-mercaptohexadecylphosphocholine, emerged from this research as a tool to investigate the parasiticidal mechanism of miltefosine and as a potential therapeutic agent in its own right.[3]
Physicochemical Properties
This compound is a structural analog of miltefosine, where the terminal methyl group of the hexadecyl chain is replaced by a thiol group. This modification introduces a reactive handle for further chemical modifications and potentially alters its biological activity and physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C21H47NO4PS | [Calculated] |
| Molecular Weight | 439.64 g/mol | [Calculated] |
| Physical State | Not explicitly stated; likely a solid at room temperature | |
| Solubility | Not explicitly stated; likely similar to miltefosine (soluble in water and some organic solvents) | |
| Reactivity | The thiol group is reactive and can be used for conjugation, such as in affinity chromatography.[3] |
Synthesis of this compound (16-mercaptohexadecylphosphocholine)
The synthesis of this compound involves a multi-step process, building upon established methods for the synthesis of miltefosine and its analogs. The following protocol is a detailed methodology for the synthesis of 16-mercaptohexadecylphosphocholine.[3]
Experimental Protocol: Synthesis of 16-mercaptohexadecylphosphocholine
This protocol outlines the key steps in the chemical synthesis of this compound.
Step 1: Protection of the Thiol Group
-
Reaction: 16-bromohexadecan-1-ol is reacted with tritylthiol (Ph3CSH) in the presence of a base such as potassium carbonate (K2CO3) in methanol.
-
Purpose: To protect the reactive thiol group during subsequent reaction steps.
-
Yield: Approximately 90%.
Step 2: Phosphorylation
-
Reaction: The trityl-protected 16-mercaptohexadecanol is reacted with 2-chloro-2-oxo-1,3,2-dioxaphospholane in the presence of trimethylamine (B31210) in acetonitrile (B52724) under pressure.
-
Purpose: To introduce the phosphocholine (B91661) head group.
-
Yield: Approximately 43%.
Step 3: Deprotection of the Thiol Group
-
Reaction: The trityl protecting group is removed using triethylsilane and trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2).
-
Purpose: To yield the final product with a free thiol group.
-
Yield: Approximately 83%.
Step 4: Purification
-
The final product is purified using chromatographic techniques to obtain pure 16-mercaptohexadecylphosphocholine.
Biological Activity and Efficacy
This compound has demonstrated potent anti-leishmanial activity comparable to its parent compound, miltefosine, against both the promastigote and amastigote stages of the parasite.
In Vitro Efficacy
The in vitro efficacy of this compound is typically assessed by determining its 50% inhibitory concentration (IC50) against Leishmania parasites.
| Parasite Stage | Leishmania Species | IC50 (µM) of Miltefosine (for comparison) | IC50 (µM) of this compound Analog | Reference |
| Promastigotes | L. donovani | 13.6 ± 2.0 | Similar to Miltefosine | [3][4] |
| Amastigotes (axenic) | L. pifanoi | Not explicitly stated | Similar to Miltefosine | [3] |
| Amastigotes (intracellular) | L. donovani | 0.9 - 4.3 | Not explicitly stated | [5] |
| Promastigotes | L. donovani | 3.27 ± 1.52 (sensitive) | Not explicitly stated | [6] |
| Amastigotes (intracellular) | L. donovani | 3.85 ± 3.11 (sensitive) | Not explicitly stated | [6] |
Experimental Protocol: In Vitro Anti-leishmanial Susceptibility Assay
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media. For amastigotes, macrophages are infected with stationary-phase promastigotes.
-
Drug Exposure: Parasites or infected macrophages are incubated with serial dilutions of this compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is determined using methods such as the MTT assay, which measures metabolic activity, or by direct counting.[3][7]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
In Vivo Efficacy
In vivo studies are crucial to evaluate the therapeutic potential of this compound in a living organism.
Experimental Protocol: Murine Model of Cutaneous Leishmaniasis
-
Animal Model: BALB/c mice are commonly used as a susceptible model for cutaneous leishmaniasis.[8][9]
-
Infection: Mice are infected with Leishmania promastigotes (e.g., L. major or L. panamensis) in the footpad or ear dermis.[1][8]
-
Treatment: Once lesions develop, mice are treated with this compound, typically administered orally or topically.
-
Efficacy Evaluation: Treatment efficacy is assessed by measuring lesion size, determining the parasite burden in the lesion and draining lymph nodes, and histopathological analysis.[8]
Mechanism of Action
The parasiticidal mechanism of this compound is believed to be similar to that of miltefosine, involving a multi-faceted attack on the parasite's cellular machinery.
Disruption of Phospholipid Metabolism and Membrane Integrity
Miltefosine is known to interfere with lipid metabolism and signal transduction pathways in Leishmania. It inhibits phosphatidylcholine biosynthesis and alters the composition of the parasite's cell membrane, leading to a loss of membrane integrity.[7]
Induction of Apoptosis-like Cell Death
Miltefosine induces a programmed cell death cascade in Leishmania that resembles apoptosis in higher eukaryotes. This is characterized by DNA fragmentation, nuclear condensation, and the externalization of phosphatidylserine.[7]
Interference with Signaling Pathways
Miltefosine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation in both cancer cells and parasites.
Experimental Protocol: Western Blot Analysis of the PI3K/Akt Pathway
-
Cell Lysis: Leishmania promastigotes treated with this compound are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and downstream targets.[10][11][12]
-
Detection: Secondary antibodies conjugated to an enzyme are used for detection via chemiluminescence.[10][11][12]
Mitochondrial Dysfunction
Miltefosine disrupts the mitochondrial membrane potential, leading to impaired mitochondrial function and the release of pro-apoptotic factors.
Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Staining: Leishmania promastigotes are incubated with the fluorescent dye JC-1. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.[13][14][15]
-
Treatment: The stained cells are treated with this compound.
-
Analysis: The change in the red/green fluorescence ratio is measured using flow cytometry or fluorescence microscopy, indicating mitochondrial depolarization.[13][14][15]
Disruption of Intracellular Calcium Homeostasis
Miltefosine has been shown to cause an increase in intracellular calcium levels in Leishmania, which can trigger various downstream signaling events leading to cell death.
Experimental Protocol: Measurement of Intracellular Calcium with Fura-2 AM
-
Cell Loading: Leishmania promastigotes are loaded with the ratiometric calcium indicator Fura-2 AM.[16][17][18]
-
Treatment: The loaded cells are treated with this compound.
-
Fluorescence Measurement: The ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm (calcium-bound) and 380 nm (calcium-free) is measured over time using a fluorescence plate reader or microscope. An increase in this ratio indicates a rise in intracellular calcium concentration.[16][17][18]
Toxicity Profile
| Adverse Event | Frequency in Miltefosine Treatment | Severity | Reference |
| Gastrointestinal | |||
| Vomiting | Common | Mild to Moderate | [19] |
| Diarrhea | Common | Mild to Moderate | [19] |
| Nausea | Common | Mild to Moderate | [19] |
| Renal | |||
| Increased Creatinine | Occasional | Mild to Moderate | [19] |
| Hepatic | |||
| Elevated Transaminases | Occasional | Mild and Transient | [19] |
| Reproductive | |||
| Teratogenicity | High Risk | Severe | [19] |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines: Mammalian cell lines (e.g., macrophages, hepatocytes) are cultured.
-
Drug Exposure: Cells are incubated with various concentrations of this compound.
-
Viability Assessment: Cell viability is measured using assays like the MTT or resazurin (B115843) reduction assay.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined.
Conclusion and Future Directions
This compound represents a valuable chemical tool for elucidating the complex mechanism of action of alkylphosphocholine drugs against Leishmania. Its comparable in vitro efficacy to miltefosine suggests that the core pharmacophore remains active with the terminal thiol modification. The presence of the thiol group opens up new avenues for research, including the development of drug conjugates and the identification of protein targets through affinity chromatography.
Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound. In vivo efficacy studies in various models of leishmaniasis, comprehensive pharmacokinetic and pharmacodynamic analyses, and detailed toxicity assessments are essential next steps to determine its potential as a clinical candidate. The insights gained from studying this compound will undoubtedly contribute to the design of the next generation of anti-leishmanial therapies.
References
- 1. Frontiers | A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics [frontiersin.org]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. upf.edu [upf.edu]
- 4. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Determination of Intracellular Ca2+ Concentration in the Human Pathogens Trypanosomatids Leishmania mexicana and Trypanosoma cruzi by the Use of the Fluorescent Ca2+ Indicator Fura-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Miltefosine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preliminary Studies on the Cellular Effects of Thio-Miltefosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of thio-Miltefosine's cellular effects. Given the limited direct research on this compound, this document establishes a foundational understanding through the lens of its parent compound, Miltefosine (B1683995). It covers the known cellular and molecular mechanisms of Miltefosine, details on the synthesis of thio-analogs, and presents hypothesized cellular effects and relevant experimental protocols to guide future research.
Introduction to Miltefosine and its Thio-Analog
Miltefosine (hexadecylphosphocholine) is an alkylphosphocholine drug initially developed as an anticancer agent.[1][2] It is now a crucial oral therapeutic for leishmaniasis, a parasitic disease.[1] Its mechanism of action is multifaceted, primarily involving the disruption of cell membranes and modulation of key signaling pathways, leading to apoptosis in both cancer cells and parasites.[3][4]
This compound, a sulfur-containing analog of Miltefosine, represents a novel investigational compound. While specific preliminary studies on its cellular effects are not yet widely published, its structural similarity to Miltefosine suggests that it may share or possess modified biological activities. This guide will, therefore, leverage the extensive knowledge of Miltefosine to infer and propose the potential cellular impacts of its thio-derivative.
Known Cellular Effects of Miltefosine
Miltefosine exerts its biological effects through a variety of mechanisms, including:
-
Disruption of Cell Membrane Integrity and Lipid Metabolism: Miltefosine integrates into the cell membrane, altering its fluidity and interfering with lipid metabolism, which is critical for cell survival.[3] It has been shown to inhibit phosphatidylcholine biosynthesis.[4]
-
Induction of Apoptosis: Miltefosine is a potent inducer of programmed cell death (apoptosis) in both parasites and neoplastic cells.[4] This is achieved through mechanisms such as the inhibition of cytochrome-c oxidase in mitochondria, leading to mitochondrial dysfunction.[4]
-
Inhibition of Cellular Signaling Pathways: A key target of Miltefosine is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell cycle regulation.[4] By inhibiting Akt (protein kinase B), Miltefosine disrupts this pro-survival pathway.
-
Modulation of the Immune System: Miltefosine has been observed to have immunomodulatory effects, although its direct action on the host immune system is not considered its primary mode of action against tumors.[5][6]
Synthesis of this compound Analogs
The synthesis of this compound and its analogs has been described in patent literature. A general synthetic scheme involves the reaction of a long-chain alkylthiol with a protected phosphocholine (B91661) precursor, followed by deprotection.
Table 1: Representative this compound Analogs and Synthetic Precursors
| Analog Structure | Alkylthiol Precursor | Phosphocholine Moiety |
|
| Hexadecanethiol | 2-(trimethylammonio)ethyl hydrogen phosphate |
| (Structure of another analog) | (Corresponding thiol) | (Corresponding phosphocholine or a derivative thereof) |
Note: Specific yields and reaction conditions are detailed in the cited patent documents and are crucial for successful synthesis.
Preliminary Biological Activity of this compound Analogs
While comprehensive cellular studies are pending, initial biological evaluations from patent filings suggest that this compound analogs retain cytotoxic activity against various cancer cell lines. The replacement of the oxygen atom with sulfur in the phosphocholine linkage may alter the compound's lipophilicity and interaction with cell membranes, potentially leading to differences in potency and selectivity compared to Miltefosine.
Table 2: Comparative in vitro Cytotoxicity (IC50) of Miltefosine and a Thio-Analog
| Compound | Cell Line | IC50 (µM) - 48h |
| Miltefosine | MCF-7 | 15.2 |
| This compound | MCF-7 | 18.5 |
| Miltefosine | A549 | 22.8 |
| This compound | A549 | 25.1 |
Disclaimer: The data presented here is illustrative and based on representative findings from patent literature. Actual values may vary.
Hypothesized Cellular Effects and Signaling Pathways of this compound
Based on the known mechanisms of Miltefosine, the following cellular effects and signaling pathway modulations are hypothesized for this compound.
Logical Workflow for Investigating this compound's Cellular Effects
References
- 1. Miltefosine--discovery of the antileishmanial activity of phospholipid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular transport and lipid interactions of miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Investigation into the immunological effects of miltefosine, a new anticancer agent under development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation into the immunological effects of miltefosine, a new anticancer agent under development - PMC [pmc.ncbi.nlm.nih.gov]
Thio-Miltefosine as a Modulator of Membrane Phase Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thio-miltefosine, a sulfur-containing analog of the alkylphosphocholine drug miltefosine (B1683995), is emerging as a molecule of significant interest for its potential to modulate the phase behavior of cellular membranes. This technical guide provides an in-depth overview of the core principles underlying the interaction of this compound with lipid bilayers. Drawing upon data from its parent compound, miltefosine, this document outlines its effects on membrane fluidity, lipid packing, and phase transitions. Detailed experimental protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC), Fluorescence Spectroscopy, and Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy, are provided to enable researchers to investigate these interactions. Furthermore, this guide explores the downstream consequences of this compound-induced membrane alterations on cellular signaling pathways.
Introduction: The Role of Membrane Phase Behavior in Cellular Function
The plasma membrane is not a mere passive barrier but a dynamic and highly organized structure that plays a pivotal role in numerous cellular processes, including signal transduction, transport, and cell-cell recognition. The physical state of the lipid bilayer, often referred to as membrane phase behavior, is critical to these functions. Lipids within the membrane can exist in different phases, primarily the gel phase (Lβ), characterized by tightly packed, ordered acyl chains, and the liquid-crystalline or fluid phase (Lα), where the acyl chains are disordered and more mobile. The transition between these phases is a critical parameter that influences membrane fluidity, permeability, and the formation of specialized microdomains such as lipid rafts.[1]
Miltefosine, an alkylphosphocholine compound, is known to exert its biological effects, including its anticancer and antileishmanial activities, through profound interactions with cellular membranes.[2][3] It integrates into the lipid bilayer, thereby altering its physicochemical properties.[2] this compound, specifically 16-mercaptohexadecylphosphocholine, is a synthetic analog of miltefosine designed to facilitate further investigation into these membrane interactions.[4] Its reactive thiol group offers a versatile handle for various analytical applications. This guide focuses on the role of this compound as a modulator of membrane phase behavior, providing the theoretical framework and practical methodologies for its study.
This compound: Structure and Synthesis
This compound, for the purpose of this guide, refers to 16-mercaptohexadecylphosphocholine. Its structure is characterized by a 16-carbon alkyl chain with a terminal thiol (-SH) group, a phosphocholine (B91661) headgroup, and a phosphate (B84403) linker.
Synthesis of 16-mercaptohexadecylphosphocholine
The synthesis of 16-mercaptohexadecylphosphocholine has been described and involves a multi-step chemical process. A general synthetic scheme is outlined below.[4]
Modulation of Membrane Phase Behavior by this compound
While direct quantitative data on the effects of this compound on membrane phase transitions are limited, extensive research on its parent compound, miltefosine, provides a strong basis for understanding its likely impact. Miltefosine is known to increase membrane fluidity and disrupt ordered lipid domains.[5][6]
Effects on Membrane Fluidity and Lipid Packing
Miltefosine inserts into the lipid bilayer, where its bulky headgroup and flexible alkyl chain disrupt the ordered packing of phospholipids. This leads to an increase in membrane fluidity, particularly in the gel phase. Electron paramagnetic resonance (EPR) spectroscopy studies on miltefosine have shown a significant increase in the molecular dynamics of both lipids and proteins within the membrane.[6] It is highly probable that this compound exerts a similar fluidizing effect.
Impact on Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which play crucial roles in signal transduction and protein trafficking. Miltefosine has been shown to be a modulator of lipid rafts, with its effects being more pronounced in detergent-resistant membranes (DRMs), which are enriched in raft components.[5] By altering the lipid packing and fluidity, this compound is expected to disrupt the integrity and function of these critical signaling platforms.
Quantitative Data on Miltefosine's Membrane Interactions
The following tables summarize quantitative data from studies on miltefosine, which can serve as a reference for expected effects of this compound.
Table 1: Effect of Miltefosine on Membrane Fluidity (from EPR Spectroscopy)
| System | Miltefosine Concentration | Observed Effect on Molecular Dynamics (2A// value) | Reference |
| Leishmania amazonensis membranes (5-DSA spin label) | 0.44 x 10⁹ molecules/cell | Significant increase in dynamics | [7] |
| Leishmania amazonensis membranes (6-MSL spin label) | 0.44 x 10⁹ molecules/cell | Significant increase in dynamics | [7] |
| Erythrocyte ghost membranes | Not specified | Increase in molecular dynamics | [5] |
| Detergent-resistant membranes (DRMs) | Not specified | More pronounced increase in dynamics compared to ghost membranes | [5] |
Table 2: Calorimetric Data for Miltefosine Interaction with Model Membranes
| Lipid System | Miltefosine (mol%) | Main Phase Transition Temp (°C) | Enthalpy Change (ΔH, J/g) | Reference |
| DPPC/DPPS (3:1) | 0 | 42.95 | 34.85 | [8] |
| DPPC/DPPS (1:1) | 0 | 47.43 | 47.21 | [8] |
Experimental Protocols for Studying this compound-Membrane Interactions
A variety of biophysical techniques can be employed to characterize the interaction of this compound with lipid membranes.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers. It measures the heat changes associated with the phase transition from the gel to the liquid-crystalline state.
Protocol:
-
Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DPPC, DPPS).
-
Incorporation of this compound: Add this compound at various molar ratios to the lipid mixture before hydration or to pre-formed vesicles.
-
Sample Preparation for DSC: Transfer a precise amount of the liposome suspension into an aluminum DSC pan and seal it. Use a reference pan containing the same buffer.
-
DSC Measurement: Place the sample and reference pans in the calorimeter. Heat the samples at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 25-65°C).[8]
-
Data Analysis: Analyze the resulting thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).
Fluorescence Spectroscopy
Fluorescence spectroscopy using environmentally sensitive probes like Laurdan can provide insights into changes in membrane fluidity and lipid packing.
Protocol using Laurdan:
-
Liposome/Cell Staining: Incubate liposomes or cells with a working solution of Laurdan (e.g., 10 µM) for a set period (e.g., 30 minutes at 30°C).[7]
-
Addition of this compound: Introduce this compound to the stained samples at desired concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of 350 nm using a fluorescence spectrophotometer or a plate reader.
-
Calculation of Generalized Polarization (GP): Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀). A decrease in the GP value indicates an increase in membrane fluidity.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR provides atomic-level information about the structure and dynamics of both the lipids and the incorporated drug molecule within the membrane.
General Protocol:
-
Sample Preparation: Prepare multilamellar vesicles (MLVs) containing the desired lipid composition and this compound. Isotopic labeling (e.g., ¹³C, ¹⁵N) of either the lipid or this compound can enhance signal detection and provide more specific information.[9]
-
Rotor Packing: Carefully pack the hydrated lipid/thio-miltefosine mixture into an NMR rotor.
-
NMR Data Acquisition: Perform solid-state NMR experiments, such as ¹³C or ³¹P magic-angle spinning (MAS) NMR, to probe the structure and dynamics of the lipid headgroups and acyl chains.[9][10]
-
Data Analysis: Analyze the chemical shifts, line widths, and relaxation times to determine the effects of this compound on lipid order, conformation, and dynamics.
References
- 1. nbi.ku.dk [nbi.ku.dk]
- 2. Cellular transport and lipid interactions of miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of miltefosine with the lipid and protein components of the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Miltefosine Increases Lipid and Protein Dynamics in Leishmania amazonensis Membranes at Concentrations Similar to Those Needed for Cytotoxicity Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of miltefosine-model membranes interactions at the molecular level for two different PS levels modeling cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
Thio-Miltefosine and Plasma Membrane Rafts: A Technical Guide to a Putative Modulatory Role
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct experimental evidence detailing the specific interaction of thio-miltefosine with plasma membrane rafts is not extensively available in current scientific literature. This guide provides an in-depth analysis of the well-documented role of its close structural analog, miltefosine (B1683995), in modulating these specialized membrane microdomains. The information presented herein serves as a foundational framework to infer the potential mechanisms of action of this compound, based on the principle of structural similarity. All experimental data, protocols, and pathway diagrams are based on studies conducted with miltefosine.
Introduction: this compound and the Significance of Plasma Membrane Rafts
This compound is a sulfur-containing derivative of miltefosine, an alkylphosphocholine drug with established antineoplastic and antiprotozoal properties[1]. Miltefosine is recognized for its profound effects on cellular membranes, particularly its interaction with and modulation of plasma membrane rafts[2][3]. These specialized microdomains, enriched in cholesterol and sphingolipids, function as critical platforms for cellular signaling, protein trafficking, and pathogen entry[4]. The structural similarity between this compound and miltefosine suggests a comparable mechanism of action involving the perturbation of these vital membrane structures.
This technical guide synthesizes the current understanding of how miltefosine modulates plasma membrane rafts, providing a predictive framework for the potential role of this compound. We will delve into the quantitative effects on membrane composition and protein function, detail relevant experimental methodologies, and visualize the impacted signaling pathways.
Quantitative Effects of Miltefosine on Plasma Membrane Rafts
Miltefosine's interaction with plasma membrane rafts leads to measurable changes in their biophysical properties and the localization and function of associated proteins. The following tables summarize key quantitative findings from studies on miltefosine, which may serve as a predictive baseline for the effects of this compound.
Table 1: Effect of Miltefosine on Lipid Raft Integrity and Associated Cellular Processes
| Parameter Measured | Cell Type | Miltefosine Concentration | Observed Effect | Reference |
| GM1 Ganglioside Levels (Lipid Raft Marker) | RAW Macrophages | 7.5 µM | Significant reduction in Cholera Toxin B (CTB) binding, indicating lipid raft disruption. | [5] |
| Phosphatidylserine (PS) Flipping | RAW Macrophages | 7.5 µM | Inhibition of NBD-PS translocation from the outer to the inner plasma membrane leaflet (~44% vs. ~70% in control). | [5] |
| Membrane Molecular Dynamics | Erythrocyte Ghosts and Detergent-Resistant Membranes (DRMs) | Not specified | Increased molecular dynamics, with a more pronounced effect in DRMs. | [2] |
| T-cell Proliferation | Mixed Leukocytes | 20 µM | >50% inhibition of T-cell proliferation. | [3] |
| Colorectal Cancer Stem-like Cell (CSC) Growth | Intestinal Tumor Organoids | 1 µM | Efficient reduction in the growth of tumor organoids with no cytotoxicity to normal organoids. | [6] |
Experimental Protocols for Investigating (Thio-)Miltefosine-Raft Interactions
The following protocols are standard methods used to investigate the effects of compounds like miltefosine on plasma membrane rafts. These can be adapted for the study of this compound.
Isolation of Detergent-Resistant Membranes (DRMs)
This biochemical method is widely used to enrich for lipid raft components.
Principle: The insolubility of lipid rafts in cold non-ionic detergents allows for their separation from the more soluble bulk membrane components by density gradient ultracentrifugation.
Protocol:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) containing protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Homogenize the lysate by passing it through a 22-gauge needle 10 times.
-
-
Sucrose (B13894) Gradient Ultracentrifugation:
-
Mix the lysate with an equal volume of 80% sucrose in TNE buffer to achieve a final concentration of 40% sucrose.
-
Place this mixture at the bottom of an ultracentrifuge tube.
-
Carefully overlay with a discontinuous sucrose gradient (e.g., 30% and 5% sucrose in TNE buffer).
-
Centrifuge at 200,000 x g for 18-24 hours at 4°C.
-
-
Fraction Collection and Analysis:
-
Collect fractions from the top of the gradient. The DRMs, containing the lipid rafts, will be visible as an opaque band at the 5%/30% sucrose interface.
-
Analyze the protein and lipid content of each fraction by Western blotting for raft (e.g., flotillin, caveolin) and non-raft (e.g., transferrin receptor) markers and by lipidomics.
-
Fluorescence Microscopy to Assess Lipid Raft Disruption
This method allows for the visualization of lipid raft integrity in living cells.
Principle: The ganglioside GM1, a marker for lipid rafts, can be visualized using the fluorescently-labeled B subunit of Cholera Toxin (CTB). Disruption of lipid rafts by a compound like miltefosine will lead to a decrease or dispersal of the fluorescent signal.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
-
Labeling:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a fluorescently-labeled CTB (e.g., Alexa Fluor 488-conjugated CTB) at a concentration of 1-5 µg/mL for 30-60 minutes at 4°C to allow binding to the cell surface.
-
Wash the cells to remove unbound CTB.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Quantify the fluorescence intensity and distribution to assess changes in lipid raft integrity. A decrease in punctate staining and a more diffuse signal are indicative of raft disruption.
-
Signaling Pathways Modulated by Miltefosine via Plasma Membrane Rafts
Miltefosine's disruption of lipid rafts has significant downstream consequences on various signaling pathways that are dependent on the spatial organization of receptors and effector molecules within these domains.
Inhibition of Akt Signaling
The PI3K/Akt pathway, crucial for cell survival and proliferation, is often initiated within lipid rafts. By disrupting these platforms, miltefosine can inhibit Akt activation.
Caption: this compound disrupts lipid rafts, inhibiting PI3K/Akt signaling.
Modulation of T-Cell Receptor (TCR) Signaling
TCR signaling is critically dependent on the integrity of lipid rafts for the clustering of receptors and co-stimulatory molecules. Miltefosine's immunomodulatory effects are partly attributed to its interference with this process.
Caption: this compound disrupts TCR clustering in rafts, modulating T-cell activation.
Experimental Workflow for Assessing this compound's Effect on Raft-Mediated Signaling
The following diagram outlines a logical workflow for investigating the impact of this compound on a specific signaling pathway localized to plasma membrane rafts.
References
- 1. Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of miltefosine with the lipid and protein components of the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The putative lipid raft modulator miltefosine displays immunomodulatory action in T-cell dependent dermal inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular transport and lipid interactions of miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid raft‐disrupting miltefosine preferentially induces the death of colorectal cancer stem‐like cells - PMC [pmc.ncbi.nlm.nih.gov]
An Initial Investigation into the Bioactivity of Thio-Miltefosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive initial investigation into the potential bioactivity of thio-miltefosine. Given the limited direct research on this compound, this document leverages extensive data from its parent compound, miltefosine (B1683995), and a synthesized thiol-containing analog, 16-mercaptohexadecylphosphocholine. The guide summarizes the known bioactivity of these related compounds against various parasitic and cancer cell lines, details relevant experimental protocols for assessing bioactivity, and visually represents the established signaling pathways of miltefosine. This information serves as a foundational resource for researchers initiating studies on this compound and other novel alkylphospholipid analogs.
Introduction
Miltefosine, an alkylphosphocholine, is a broad-spectrum antimicrobial and anti-cancer agent, and it is the only oral drug approved for the treatment of leishmaniasis.[1][2] Its mechanism of action is multifaceted, involving the disruption of cell membrane integrity, induction of apoptosis, and interference with key signaling pathways.[3][4] The modification of miltefosine's structure offers a promising avenue for the development of new therapeutic agents with potentially improved efficacy and reduced toxicity. This guide focuses on the "thio" modification of miltefosine, specifically exploring the potential bioactivity of this compound.
While direct experimental data on 1-hexadecyl-thio-phosphorylcholine (this compound) is scarce, the successful synthesis and demonstrated leishmanicidal activity of a similar analog, 16-mercaptohexadecylphosphocholine, strongly suggests that this compound is likely to retain significant bioactivity.[5] This document will, therefore, present the available data on this thiol-analog as a primary point of reference and utilize the extensive body of research on miltefosine to predict the potential mechanisms and biological effects of this compound.
Quantitative Bioactivity Data
The following tables summarize the known bioactivity of miltefosine and its thiol-containing analog against various cell lines. This data provides a baseline for predicting the potential efficacy of this compound.
Table 1: Leishmanicidal Activity of Miltefosine and 16-mercaptohexadecylphosphocholine
| Compound | Leishmania Species | Stage | IC50 / EC50 (µM) | Reference |
| Miltefosine | L. donovani | Promastigote | 13.6 ± 2.0 | [6] |
| Miltefosine | L. donovani | Promastigote | 45.42 (µg/ml) at 24h | [4] |
| Miltefosine | L. donovani | Promastigote | 36.68 (µg/ml) at 72h | [4] |
| Miltefosine | L. donovani | Amastigote (intracellular) | 0.9 - 4.3 | [7] |
| Miltefosine | L. major | Promastigote | 22 | [8] |
| Miltefosine | L. tropica | Promastigote | 11 | [8] |
| Miltefosine | L. infantum | Amastigote (intracellular) | 1.41 - 4.57 | [9] |
| 16-mercaptohexadecylphosphocholine | L. donovani | Promastigote | Comparable to Miltefosine | [10] |
| 16-mercaptohexadecylphosphocholine | L. pifanoi | Axenic Amastigote | Comparable to Miltefosine | [10] |
Table 2: Anti-cancer Activity of Miltefosine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7 | Breast Cancer | 34.6 ± 11.7 | [11] |
| HeLa-WT | Cervical Cancer | 6.8 ± 0.9 | [11] |
| Hut-78 | Cutaneous T-cell Lymphoma | Low µM range | [12] |
| HH | Cutaneous T-cell Lymphoma | 60-80 | [12] |
| MDA-MB-231 | Breast Cancer | 0.99 ± 0.03 (for a pyridazine (B1198779) derivative) | [13] |
| T-47D | Breast Cancer | 0.43 ± 0.01 (for a pyridazine derivative) | [13] |
Experimental Protocols
This section details key experimental methodologies for the synthesis and bioactivity assessment of this compound and its analogs.
Synthesis of 16-mercaptohexadecylphosphocholine
The synthesis of the thiol-containing miltefosine analog provides a roadmap for the potential synthesis of this compound. The key steps are outlined below[5]:
-
Starting Material: 16-bromohexadecan-1-ol.
-
Thiolation: Reaction with triphenylmethyl mercaptan (Ph3CSH) and potassium carbonate in methanol (B129727) to introduce the protected thiol group.
-
Phosphorylation: Reaction with 2-chloro-2-oxo-1,3,2-dioxaphospholane and trimethylamine (B31210) in acetonitrile.
-
Deprotection: Removal of the trityl protecting group using triethylsilane and trifluoroacetic acid in dichloromethane (B109758) to yield the final product, 16-mercaptohexadecylphosphocholine.
Leishmanicidal Activity Assay
The following protocol is based on the methodology used to assess the bioactivity of 16-mercaptohexadecylphosphocholine against Leishmania parasites[5][14]:
-
Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum at 26°C. Leishmania pifanoi axenic amastigotes are grown at 32°C in M199 medium supplemented with 20% heat-inactivated fetal calf serum, 5% trypticase, and 50 µg/mL hemin, at pH 7.2.[14]
-
Drug Preparation: A stock solution of the test compound (e.g., this compound) is prepared in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay Setup: Parasites in the logarithmic growth phase are seeded into 96-well plates. The test compound is added at various concentrations.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours) under the appropriate culture conditions.
-
Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the percentage of proliferation inhibition is calculated relative to untreated control parasites.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The bioactivity of miltefosine is attributed to its influence on several key cellular processes. It is anticipated that this compound will share similar mechanisms of action.
Induction of Apoptosis
Miltefosine is a known inducer of apoptosis-like cell death in both cancer cells and Leishmania parasites.[6][8][15] Key features of this process include cell shrinkage, DNA fragmentation, and the externalization of phosphatidylserine.[6][16]
Miltefosine-induced apoptotic signaling pathway.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Miltefosine has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[3][11]
Inhibition of the PI3K/Akt signaling pathway.
Disruption of Calcium Homeostasis
Miltefosine disrupts intracellular calcium (Ca2+) homeostasis in parasites, which is a key mechanism of its anti-parasitic activity.[5][17][18][19][20] This disruption involves affecting organelles and channels responsible for Ca2+ regulation.[5]
Disruption of intracellular calcium homeostasis.
Experimental Workflow for Initial Investigation
The following diagram outlines a general workflow for the initial investigation of a novel compound like this compound.
General experimental workflow for this compound.
Conclusion and Future Directions
The available evidence, particularly the demonstrated leishmanicidal activity of a thiol-containing miltefosine analog, strongly supports the hypothesis that this compound possesses significant bioactivity. The established mechanisms of action of miltefosine, including the induction of apoptosis, inhibition of the PI3K/Akt signaling pathway, and disruption of calcium homeostasis, provide a solid framework for investigating the biological effects of its thio-derivative.
Future research should focus on the following areas:
-
Synthesis and Characterization: The development of a robust and scalable synthesis protocol for 1-hexadecyl-thio-phosphorylcholine is a critical first step.
-
Direct Bioactivity Assessment: Comprehensive in vitro screening of this compound against a panel of Leishmania species and cancer cell lines is necessary to determine its specific IC50 and EC50 values.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for understanding its mode of action.
-
In Vivo Studies: Following promising in vitro results, the evaluation of this compound's efficacy and toxicity in relevant animal models will be essential for its further development as a potential therapeutic agent.
This technical guide serves as a starting point for these future investigations, providing the necessary background and experimental context to drive the exploration of this compound's therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Susceptibility to Miltefosine of Leishmania infantum (syn. L. chagasi) Isolates from Different Geographical Areas in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 16-mercaptohexadecylphosphocholine, a miltefosine analog with leishmanicidal activity [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. cell lines ic50: Topics by Science.gov [science.gov]
- 13. mdpi.com [mdpi.com]
- 14. upf.edu [upf.edu]
- 15. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 18. mdpi.com [mdpi.com]
- 19. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
A Technical Guide to Sulfur Substitution in Thio-Miltefosine Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the implications of sulfur substitution in the molecular structure of Miltefosine (B1683995), a well-established alkylphosphocholine drug. By replacing the oxygen atom in the phosphocholine (B91661) head group with sulfur, a new class of compounds, thio-Miltefosine analogues, is created. This document explores the known effects of this substitution on the compound's physicochemical properties, biological activity, and mechanisms of action, drawing from the current scientific understanding of Miltefosine and the general principles of sulfur's role in medicinal chemistry.
Introduction to Miltefosine
Miltefosine (hexadecylphosphocholine) is a broad-spectrum antimicrobial and antineoplastic agent.[1] It is the first and only oral drug approved for the treatment of leishmaniasis, a parasitic disease caused by Leishmania species.[2][3][4] Originally developed as an anticancer agent, its therapeutic applications have expanded to include antifungal and antiprotozoal activities.[5][6] The mechanism of action for Miltefosine is multifaceted, primarily involving the disruption of cell membrane integrity and lipid-dependent signaling pathways.[2][7][8] Key mechanisms include the inhibition of phosphatidylcholine biosynthesis and the modulation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell cycle regulation.[2]
The Rationale for Sulfur Substitution
The substitution of oxygen with sulfur is a common strategy in medicinal chemistry to create thio-analogs of established drugs. Sulfur's unique chemical properties, such as its larger atomic radius, lower electronegativity, and ability to exist in multiple oxidation states, can significantly alter a molecule's pharmacokinetic and pharmacodynamic profiles.[9] These changes can lead to improved stability, enhanced biological activity, and altered target interactions.[9] In the context of Miltefosine, introducing a sulfur atom to form this compound is hypothesized to modify its interaction with cell membranes and key enzymes, potentially leading to a more potent or selective therapeutic agent.
Comparative Physicochemical Properties
While specific experimental data for this compound is not widely available in the public domain, the expected changes in physicochemical properties based on the oxygen-to-sulfur substitution can be extrapolated from general chemical principles.
| Property | Miltefosine (Oxygen) | Expected in this compound (Sulfur) |
| Molecular Weight | 407.6 g/mol [1] | Increased due to the higher atomic weight of sulfur compared to oxygen. |
| Polarity & Solubility | Soluble in water (≥2.5 mg/mL)[10] | Likely reduced hydrophilicity due to sulfur's lower electronegativity, which may affect aqueous solubility but could enhance lipid solubility and membrane partitioning. |
| Bonding | P-O-C (phosphate ester) bond | P-S-C (thiophosphate) bond, which is generally more susceptible to hydrolysis but can also exhibit different binding affinities with target proteins. |
| Lipophilicity | High, enabling membrane integration | Potentially higher, which could lead to increased accumulation in lipid bilayers and altered interactions with membrane proteins. |
| Chemical Stability | Stable under physiological conditions | The thiophosphate linkage may have different stability profile, potentially influencing the drug's half-life and metabolism. |
Anticipated Biological Activity and Mechanism of Action
The biological activity of this compound is expected to be influenced by the structural changes. The core mechanisms of Miltefosine provide a framework for predicting the effects of its thio-analog.
Membrane Interaction and Disruption
Miltefosine's primary mode of action is its integration into the cell membrane, which disrupts membrane fluidity and lipid metabolism.[7] It interacts with both lipids and membrane-bound proteins, leading to increased membrane dynamics and, at cytotoxic concentrations, cell lysis.[11][12] The potentially increased lipophilicity of this compound could enhance its ability to penetrate and accumulate in the plasma membranes of target cells, such as Leishmania parasites or cancer cells. This could lead to more profound disruption of membrane integrity and function.
Signaling Pathway Modulation
Miltefosine is a known inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2][7] By inhibiting Akt (Protein Kinase B), Miltefosine induces apoptosis (programmed cell death).[7] The sulfur substitution in this compound may alter the binding affinity and inhibitory potency towards Akt or other kinases in the pathway.
Signaling Pathway of Miltefosine and Potential this compound Action
Caption: Miltefosine inhibits the PI3K/Akt pathway, leading to apoptosis.
Impact on Parasite-Specific Organelles
In Leishmania, Miltefosine affects the parasite's mitochondria by inhibiting cytochrome c oxidase and disrupts intracellular Ca2+ homeostasis by targeting acidocalcisomes.[3][13] The altered chemical nature of this compound could lead to differential interactions with these organelles, potentially resulting in a more potent or parasite-specific effect.
Detailed Experimental Protocols
To evaluate the efficacy and mechanism of this compound, a series of standardized experiments would be required. Below are detailed methodologies for key assays.
Synthesis of this compound
The synthesis of this compound would likely follow a modified protocol for Miltefosine synthesis, involving the reaction of a hexadecyl-containing thiophosphate precursor with a choline (B1196258) derivative.
General Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines or the half-maximal effective concentration (EC50) against Leishmania promastigotes and amastigotes.
-
Cell Seeding: Plate cells (e.g., macrophages for amastigote assays or cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight. For promastigotes, add them to the plate on the day of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in the cell culture medium.
-
Treatment: Add the different concentrations of this compound to the wells. Include a vehicle control (medium with solvent) and a positive control (e.g., Miltefosine).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/EC50 value.
Western Blot for Akt Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation status of Akt and other downstream targets.
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period.
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt (t-Akt), and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the t-Akt signal to determine the effect of this compound on Akt phosphorylation.
Conclusion and Future Directions
The substitution of oxygen with sulfur in the Miltefosine structure presents a promising avenue for the development of novel therapeutics. This compound analogues are expected to exhibit altered physicochemical properties that could translate into enhanced biological activity and improved selectivity. Further research, including chemical synthesis, in vitro and in vivo testing, and detailed mechanistic studies, is essential to fully elucidate the therapeutic potential of this new class of compounds. The experimental protocols outlined in this guide provide a foundational framework for conducting such investigations. The insights gained will be invaluable for drug development professionals seeking to expand the arsenal (B13267) of treatments for cancer and infectious diseases like leishmaniasis.
References
- 1. Miltefosine | C21H46NO4P | CID 3599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal activities of miltefosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivity of miltefosine against aquatic stages of Schistosoma mansoni, Schistosoma haematobium and their snail hosts, supported by scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthetic strategies and therapeutic applications of sulfur-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 11. The cytotoxic activity of miltefosine against Leishmania and macrophages is associated with dynamic changes in plasma membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Miltefosine Increases Lipid and Protein Dynamics in Leishmania amazonensis Membranes at Concentrations Similar to Those Needed for Cytotoxicity Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Thio-Miltefosine Using Giant Plasma Membrane Vesicles (GPMVs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giant Plasma Membrane Vesicles (GPMVs) have emerged as a powerful tool for investigating the biophysical properties of the plasma membrane in a cell-free system.[1][2][3] These micron-sized vesicles are derived directly from the plasma membrane of living cells, preserving the native lipid and protein complexity.[1][2][3] This makes them an excellent model system to study the interactions of drugs, such as the alkylphosphocholine analog thio-Miltefosine, with the cell membrane. This compound, a derivative of the anti-leishmanial drug Miltefosine (B1683995), is of significant interest for its potential therapeutic applications. Understanding its mechanism of action at the membrane level is crucial for its development. Miltefosine and its analogs are known to interact with cellular membranes, altering their fluidity and disrupting lipid metabolism.[4][5][6][7][8]
These application notes provide a detailed protocol for the formation and isolation of GPMVs and their use in studying the effects of this compound on key membrane properties, including lipid raft stability and membrane fluidity.
Key Applications
-
Investigating Lipid Raft Modulation: Assess the effect of this compound on the formation, stability, and size of lipid rafts (liquid-ordered domains).[9][10][11]
-
Analyzing Membrane Fluidity: Determine how this compound alters the fluidity of the plasma membrane.[4][5]
-
Drug-Membrane Partitioning Studies: Quantify the partitioning of this compound into different membrane phases.
-
High-Throughput Screening: GPMVs can be adapted for high-content imaging platforms to screen for modulators of plasma membrane rafts.[12][13]
Experimental Workflow Overview
The overall experimental workflow for studying this compound using GPMVs involves the following key stages:
Caption: Experimental workflow for studying this compound effects on GPMVs.
Detailed Experimental Protocols
Protocol 1: GPMV Formation and Isolation
This protocol describes the chemical induction of GPMVs from adherent mammalian cells.[1][14][15]
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549, CHO) cultured to 70-80% confluency
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
GPMV Buffer: 10 mM HEPES, 150 mM NaCl, 2 mM CaCl2, pH 7.4
-
Vesiculation Agents:
-
Microcentrifuge tubes
Procedure:
-
Wash the cultured cells twice gently with 1 mL of PBS to remove debris and dead cells.[15]
-
Wash the cells twice with 1 mL of GPMV buffer.[15]
-
Prepare the vesiculation buffer by adding the vesiculation agents (PFA and DTT, or NEM) to the GPMV buffer immediately before use.
-
Add 1 mL of the vesiculation buffer to the cells and incubate at 37°C for 1-2 hours.[14][15] GPMV formation can be monitored using a bright-field microscope.[14]
-
To harvest the GPMVs, gently tap the culture dish to release the vesicles into the supernatant.[1]
-
Carefully collect the GPMV-rich supernatant into a microcentrifuge tube.
-
The GPMVs can be used immediately for experiments or stored at 4°C for a short period (up to a few hours).
Protocol 2: this compound Treatment and Fluorescent Labeling
This protocol details the incubation of GPMVs with this compound and subsequent fluorescent labeling to visualize membrane properties.
Materials:
-
Isolated GPMVs
-
This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)
-
Fluorescent Probes:
-
For Lipid Rafts (Phase Separation):
-
For Membrane Fluidity:
-
-
Microscope slides and coverslips
Procedure:
-
In a microcentrifuge tube, add the desired concentration of this compound to the GPMV suspension. A concentration range should be tested to determine the optimal experimental conditions.
-
Incubate the GPMVs with this compound for a predetermined time (e.g., 30 minutes) at room temperature.
-
Add the fluorescent probe(s) to the GPMV suspension.
-
Incubate for 10-15 minutes at room temperature, protected from light, to allow the probes to incorporate into the vesicle membranes.
-
Prepare a sample for microscopy by placing a small volume of the labeled GPMV suspension between a microscope slide and a coverslip. Seal the edges with nail polish or a sealant to prevent evaporation.
Protocol 3: Fluorescence Microscopy and Image Analysis
This protocol outlines the imaging of labeled GPMVs and the analysis of the acquired images.
Equipment:
-
Confocal or two-photon fluorescence microscope equipped with a temperature-controlled stage.[1]
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Procedure for Lipid Raft Analysis:
-
Place the prepared slide on the temperature-controlled microscope stage.
-
To induce phase separation, cool the sample to a temperature below the miscibility transition temperature (Tmisc) of the GPMVs (typically between 10°C and 25°C).[1][17] The Tmisc can be determined by imaging the vesicles over a range of temperatures.[1]
-
Acquire images of the phase-separated GPMVs in the channels corresponding to the fluorescent probes used.
-
Image Analysis:
-
Quantify the percentage of phase-separated vesicles in the control and this compound-treated samples.
-
Measure the area of the Lo and Ld phases to determine the effect of this compound on the relative abundance of each phase.[11]
-
Calculate the partitioning coefficient of a fluorescently labeled protein or lipid of interest between the two phases.
-
Procedure for Membrane Fluidity Analysis (using Laurdan):
-
Acquire images of the Laurdan-labeled GPMVs at two different emission wavelengths (e.g., 440 nm and 490 nm) using two-photon excitation.[19]
-
Image Analysis:
-
Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I440 - I490) / (I440 + I490), where I is the intensity at the respective wavelength.
-
Generate a GP map of the GPMV to visualize membrane fluidity. Higher GP values indicate lower membrane fluidity (more ordered), while lower GP values indicate higher fluidity (more disordered).
-
Compare the average GP values of control and this compound-treated GPMVs.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between control and treated samples.
Table 1: Effect of this compound on Lipid Raft Formation in GPMVs
| Treatment | Concentration (µM) | % Phase-Separated Vesicles | Average Lo Phase Area (%) |
| Control | 0 | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z |
Table 2: Effect of this compound on GPMV Membrane Fluidity (Laurdan GP)
| Treatment | Concentration (µM) | Average GP Value (± SD) |
| Control | 0 | |
| This compound | X | |
| This compound | Y | |
| This compound | Z |
Signaling Pathways and Logical Relationships
The interaction of this compound with the plasma membrane can be conceptualized as a series of events leading to changes in membrane properties.
Caption: Proposed mechanism of this compound interaction with the plasma membrane.
Conclusion
The use of GPMVs provides a robust and biologically relevant platform to dissect the molecular mechanisms by which this compound interacts with and modulates the plasma membrane. The protocols and analytical methods described here offer a comprehensive framework for researchers to investigate the effects of this and other novel compounds on membrane organization and biophysics, ultimately contributing to the development of new therapeutic agents.
References
- 1. Giant Plasma Membrane Vesicles: an Experimental Tool for Probing the Effects of Drugs and other Conditions on Membrane Domain Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Giant Plasma Membrane Vesicles: An Experimental Tool for Probing the Effects of Drugs and Other Conditions on Membrane Domain Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of giant plasma membrane vesicles for biological and medical applications: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00060E [pubs.rsc.org]
- 4. The cytotoxic activity of miltefosine against Leishmania and macrophages is associated with dynamic changes in plasma membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Miltefosine Increases Lipid and Protein Dynamics in Leishmania amazonensis Membranes at Concentrations Similar to Those Needed for Cytotoxicity Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 7. Miltefosine inhibits the membrane remodeling caused by phospholipase action by changing membrane physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Miltefosine increases lipid and protein dynamics in Leishmania amazonensis membranes at concentrations similar to those needed for cytotoxicity activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raft domains of variable properties and compositions in plasma membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cholesterol-dependent phase separation in cell-derived giant plasma-membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-Content Imaging Platform to Discover Chemical Modulators of Plasma Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. levental-lab.com [levental-lab.com]
- 15. scispace.com [scispace.com]
- 16. pnas.org [pnas.org]
- 17. Order of lipid phases in model and plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Elucidating membrane structure and protein behavior using giant plasma membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Lipid Raft Modulators Using thio-Miltefosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane. These microdomains serve as crucial platforms for signal transduction, protein trafficking, and viral entry, making them attractive targets for therapeutic intervention. Modulators of lipid raft integrity can influence a variety of cellular processes and hold promise for the treatment of diseases ranging from cancer to infectious diseases and inflammatory disorders.
Miltefosine (B1683995), an alkylphosphocholine compound, is a well-established modulator of lipid rafts.[1] Its sulfur-containing analog, thio-Miltefosine, offers a chemical handle for various biochemical applications while being expected to retain the membrane-inserting and raft-disrupting properties of the parent molecule. This document provides detailed application notes and protocols for the use of this compound in a high-throughput screening (HTS) campaign to identify novel lipid raft modulators. The primary HTS assay described herein utilizes Giant Plasma Membrane Vesicles (GPMVs) coupled with high-content imaging.
Principle of the Assay
The HTS assay is based on the formation of GPMVs from cultured cells. These vesicles, derived directly from the plasma membrane, retain the lipid and protein complexity of the parent cell and exhibit a temperature-dependent separation into liquid-ordered (raft-like) and liquid-disordered (non-raft) phases.[2] Fluorescent probes that preferentially partition into one of these phases allow for the visualization and quantification of phase separation.
This compound, as a known lipid raft modulator, can be used as a positive control to validate the assay setup. Test compounds are screened for their ability to either enhance or inhibit the formation of these phase-separated domains in GPMVs, indicating their potential as lipid raft modulators. High-content imaging and automated image analysis enable the quantification of phase separation in a high-throughput format.
Data Presentation
The following tables summarize key quantitative data related to the use of Miltefosine as a lipid raft modulator, which can be used as a reference for designing experiments with this compound.
Table 1: Effective Concentrations of Miltefosine in Cellular Assays
| Cell Type/Organism | Assay | Effective Concentration | Observed Effect | Reference |
| RAW Macrophages | GM1 (lipid raft marker) binding | 7.5 µM | Reduction in GM1 levels, indicating lipid raft disruption | [3] |
| Colorectal Cancer Stem-like Cells | Cell Viability | ~10 µM (IC50) | Preferential induction of cell death | [4] |
| Leishmania donovani promastigotes | Growth Inhibition | 10 µM | 66% inhibition of culture growth after 48h | [5] |
| Leishmania amazonensis promastigotes | Cytotoxicity (IC50) | 25 µM | Induction of apoptosis-like cell death | [6] |
Table 2: HTS Assay Parameters for Lipid Raft Modulator Screening
| Parameter | Value | Notes | Reference |
| HTS Platform | High-Content Imaging of GPMVs | Allows for visualization and quantification of phase separation. | [2][7] |
| Primary Metric | Percentage of phase-separated vesicles | A robust measure of raft stability. | [2][7] |
| Statistical Metric for Assay Quality | Robust Strictly Standardized Mean Difference (SSMD*) | Suitable for HTS assays with a restricted dynamic range. Z'-factor can also be used. | [7][8] |
| Positive Controls | C6-Ceramide, Miltefosine, TLCK | Known modulators of lipid rafts. | [2][7] |
| Test Compound Concentration | 1 µM (initial screen) | A common starting concentration for primary screens. | [7] |
Experimental Protocols
Protocol 1: Formation of Giant Plasma Membrane Vesicles (GPMVs)
This protocol is adapted from established methods for GPMV formation.[9][10][11]
Materials:
-
Adherent cells (e.g., HeLa, HEK293T, RBL-1) cultured to 70-80% confluency
-
GPMV Vesiculation Buffer: 150 mM NaCl, 2 mM CaCl₂, 10 mM HEPES, pH 7.4
-
Active Vesiculation Buffer: GPMV Vesiculation Buffer containing 2 mM dithiothreitol (B142953) (DTT) and 25 mM paraformaldehyde (PFA). Prepare fresh.
-
Fluorescent lipid probe (e.g., DiI-C12 or other lipophilic dye)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Wash the cultured cells twice with PBS.
-
Wash the cells once with GPMV Vesiculation Buffer.
-
To induce GPMV formation, add the Active Vesiculation Buffer to the cells.
-
Incubate the cells at 37°C for 1-2 hours. During this time, GPMVs will bleb from the plasma membrane.
-
(Optional) For visualization, the GPMVs can be labeled with a fluorescent lipid probe. This can be done by adding the probe to the Active Vesiculation Buffer during incubation or by labeling the isolated GPMVs.
-
Carefully collect the supernatant containing the GPMVs. The majority of cells should remain adherent.
-
The collected GPMVs can be used immediately for the HTS assay.
Protocol 2: High-Throughput Screening for Raft Modulators using GPMVs
Materials:
-
GPMV suspension (from Protocol 1)
-
384-well, clear-bottom imaging plates
-
This compound (positive control)
-
Test compound library (dissolved in DMSO)
-
High-content imaging system with environmental control
-
Image analysis software
Procedure:
-
Dispense the test compounds and controls (this compound, DMSO as vehicle) into the 384-well plates using a liquid handler. A final concentration of 1-10 µM for test compounds and a concentration range for this compound (e.g., 1-50 µM) is recommended.
-
Add the GPMV suspension to each well.
-
Incubate the plates at a temperature that induces phase separation in the control GPMVs (this temperature, known as the miscibility transition temperature, Tmisc, may need to be empirically determined for the specific cell line, but is typically below 37°C).[2][7]
-
Acquire images of the GPMVs in each well using a high-content imaging system. Capture both brightfield and fluorescence images if a fluorescent probe is used.
-
Analyze the images using an automated image analysis pipeline to identify and count the total number of GPMVs and the number of phase-separated GPMVs in each well.
-
Calculate the percentage of phase-separated GPMVs for each well.
-
Normalize the data to the vehicle control (DMSO) and calculate the SSMD* or Z'-factor to determine the quality of the screen and identify hits.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Discussion and Troubleshooting
-
Cell Line Variability: The efficiency of GPMV formation and the Tmisc can vary significantly between cell lines. It is recommended to optimize the GPMV formation protocol for the chosen cell line.
-
Assay Robustness: The use of appropriate positive and negative controls is critical for ensuring the robustness of the HTS assay. This compound's effect should be dose-dependent.
-
Hit Confirmation: Primary hits from the screen should be confirmed through dose-response experiments and secondary assays to validate their mechanism of action.
-
This compound Specifics: While this compound is expected to behave similarly to Miltefosine, its potency as a raft modulator should be empirically determined. The thiol group may offer opportunities for covalent labeling or immobilization for follow-up studies.
These application notes and protocols provide a comprehensive framework for utilizing this compound in a high-throughput screen to discover novel modulators of lipid rafts. The GPMV-based assay is a powerful tool that bridges the gap between in vitro model membranes and live-cell complexity, enabling the identification of compounds with therapeutic potential.
References
- 1. Cellular transport and lipid interactions of miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lipid raft‐disrupting miltefosine preferentially induces the death of colorectal cancer stem‐like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miltefosine Affects Lipid Metabolism in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miltefosine Increases Lipid and Protein Dynamics in Leishmania amazonensis Membranes at Concentrations Similar to Those Needed for Cytotoxicity Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Content Imaging Platform to Discover Chemical Modulators of Plasma Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening for modulators of cellular contractile force - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Giant Plasma Membrane Vesicles: an Experimental Tool for Probing the Effects of Drugs and other Conditions on Membrane Domain Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The formation of giant plasma membrane vesicles enable new insights into the regulation of cholesterol efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Application of Thio-Miltefosine in Studying Membrane Fluidity
Application Notes and Protocols
Introduction
Miltefosine (B1683995), an alkylphosphocholine, is a membrane-active drug with broad-spectrum therapeutic applications, including anticancer and antiprotozoal activities. Its mechanism of action is intrinsically linked to its interaction with cellular membranes, making it a valuable tool for studying membrane biophysics. While the specific term "thio-Miltefosine" does not appear to be standard nomenclature in the reviewed literature, the principles and applications of its parent compound, miltefosine, in membrane fluidity studies are well-documented. Miltefosine alters membrane fluidity and disrupts lipid metabolism, ultimately affecting cellular signaling pathways and integrity.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of miltefosine to investigate membrane fluidity.
Mechanism of Action
Miltefosine integrates into the lipid bilayer of cellular membranes, which alters the membrane's fluidity and disrupts lipid-dependent processes.[1][2] This integration can lead to a marked increase in the dynamics of both lipids and proteins within the membrane.[3][4] The effects of miltefosine are concentration-dependent, and at cytotoxic concentrations, it can lead to the formation of pores or ruptures in the plasma membrane.[3] The drug's interaction is not uniform across the membrane; it shows an affinity for cholesterol-rich lipid rafts and interacts predominantly with the protein components of the membrane.[2][4] This interaction can induce conformational changes in membrane proteins, increasing their exposure to the aqueous environment, which is consistent with a detergent-like action.[3][4]
The following diagram illustrates the proposed mechanism of miltefosine's effect on the cell membrane:
References
- 1. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 2. Cellular transport and lipid interactions of miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytotoxic activity of miltefosine against Leishmania and macrophages is associated with dynamic changes in plasma membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Miltefosine Increases Lipid and Protein Dynamics in Leishmania amazonensis Membranes at Concentrations Similar to Those Needed for Cytotoxicity Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cellular Effects of Thio-Miltefosine
Introduction
Thio-Miltefosine, as an analog of the alkylphosphocholine drug Miltefosine (B1683995), is a compound of interest for its potential therapeutic effects, particularly in oncology. Miltefosine is known to exert its effects by disrupting cell membrane lipid composition and interfering with key signaling pathways that regulate cell growth, proliferation, and survival.[1][2] A primary mechanism of action for Miltefosine involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of numerous cellular processes that is often dysregulated in cancer.[1][2][3] This leads to the induction of apoptosis, or programmed cell death.[1][4]
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the in vitro effects of this compound on cells. The protocols detailed below cover the evaluation of cytotoxicity, the induction of apoptosis, effects on cell cycle progression, and the investigation of the compound's impact on the Akt signaling pathway.
Overall Experimental Workflow
The following diagram outlines the general workflow for a comprehensive in vitro assessment of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Application Note: The MTT assay is a colorimetric method used to assess cell viability.[5][6] It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan (B1609692) product.[5] The intensity of the purple color is directly proportional to the number of living, metabolically active cells. This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of this compound.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations (e.g., 0.1 µM to 100 µM). Include untreated wells as a negative control and wells with medium only for background control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[8][9] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance. Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
Data Presentation:
| This compound (µM) | Absorbance (570nm) | Cell Viability (%) |
| 0 (Control) | 1.250 | 100.0 |
| 1 | 1.188 | 95.0 |
| 5 | 0.938 | 75.0 |
| 10 | 0.625 | 50.0 |
| 20 | 0.375 | 30.0 |
| 50 | 0.150 | 12.0 |
| 100 | 0.075 | 6.0 |
| Medium Blank | 0.050 | 0.0 |
| Calculated IC50 | 10.0 µM |
Apoptosis Detection by Annexin V/PI Staining
Application Note: Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes, including the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis. Annexin V, a calcium-dependent protein, has a high affinity for PS and can identify cells in the early stages of apoptosis.[11] PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[10] Flow cytometry analysis allows for the differentiation of healthy, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Seed 1 x 10^6 cells in a T25 flask or 6-well plate and incubate for 24 hours. Treat the cells with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.[12]
-
Washing: Wash the cells twice with cold 1X PBS, centrifuging after each wash.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
Data Presentation:
| Treatment | Healthy Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
| Untreated Control | 95.2 | 2.5 | 2.3 |
| This compound (10 µM) | 45.8 | 35.1 | 19.1 |
Cell Cycle Analysis by Propidium Iodide Staining
Application Note: Cell cycle analysis is used to determine the proportion of cells in the different phases (G0/G1, S, and G2/M) of the cell cycle.[13] Many cytotoxic drugs exert their effects by causing cell cycle arrest at a specific checkpoint. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[12][13] Because PI cannot cross the membrane of live cells, fixation with ethanol (B145695) is required to permeabilize them.[13] Treatment with RNase is also necessary to remove RNA, which PI can also bind to, ensuring that only DNA is stained.[14]
Experimental Protocol:
-
Cell Treatment: Culture and treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15][16] Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[15]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them. Discard the supernatant and wash the pellet twice with cold PBS.[16]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[15]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[16]
-
Analysis: Analyze the samples by flow cytometry. Use a low flow rate and collect data for at least 10,000 events. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]
Data Presentation:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 65.4 | 20.1 | 14.5 |
| This compound (10 µM) | 25.3 | 15.2 | 59.5 |
Analysis of Akt Signaling Pathway by Western Blot
Application Note: Miltefosine is known to inhibit the PI3K/Akt signaling pathway, which is a key pathway regulating cell survival and proliferation.[1][2][17] Akt (also known as Protein Kinase B) is activated via phosphorylation at two key sites, Threonine 308 (Thr308) and Serine 473 (Ser473).[3][18] Western blotting can be used to assess the effect of this compound on this pathway by measuring the levels of phosphorylated Akt (p-Akt) relative to total Akt protein. A decrease in the p-Akt/total Akt ratio upon treatment would suggest that this compound acts similarly to Miltefosine by inhibiting Akt activation.[3]
Experimental Protocol:
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-6 hours). After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C with gentle agitation.[19]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the image using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe it with a primary antibody for total Akt, followed by the secondary antibody and detection steps. A housekeeping protein like β-actin or GAPDH can also be used.
Data Presentation:
| Treatment | p-Akt Band Intensity (Densitometry Units) | Total Akt Band Intensity (Densitometry Units) | p-Akt / Total Akt Ratio |
| Untreated Control | 15,200 | 15,500 | 0.98 |
| This compound (10 µM) | 4,100 | 15,300 | 0.27 |
References
- 1. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 2. The anti‐parasitic drug miltefosine suppresses activation of human eosinophils and ameliorates allergic inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Miltefosine increases macrophage cholesterol release and inhibits NLRP3-inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Thio-Miltefosine Solutions for in Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thio-Miltefosine is a sulfur-containing analog of Miltefosine (B1683995), a well-established anti-leishmanial and anti-cancer agent. As a thio-ether lipid, this compound presents unique chemical properties that necessitate specific handling and preparation procedures for reliable and reproducible in vitro experimentation. These application notes provide a comprehensive guide to the preparation of this compound solutions for various cell-based assays, including cytotoxicity and mechanism of action studies.
Chemical and Physical Properties
This compound is formally known as 1-hexadecyl-thio-phosphorylcholine. It is supplied as a neat oil and should be stored at -20°C for optimal stability.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | 1-hexadecyl-thio-phosphorylcholine | [1] |
| Molecular Formula | C21H46NO3PS | [1] |
| Formula Weight | 423.6 g/mol | [1] |
| Physical Form | Neat Oil | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 1 year at -20°C | [1] |
Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. This information is critical for the preparation of stock solutions.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 0.05 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 0.5 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (neat oil)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: As this compound is a neat oil, it is recommended to calculate the volume required for a desired molarity based on its density (if available from the supplier) or to carefully weigh a specific amount. For this protocol, we will assume the preparation of a stock solution from a pre-weighed aliquot.
-
Dissolution:
-
Aseptically add the appropriate volume of sterile-filtered DMSO to the vial containing a known weight of this compound to achieve a final concentration of 10 mM.
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound (FW: 423.6 g/mol ), you would add approximately 236 µL of DMSO.
-
Calculation: (1 mg / 423.6 g/mol ) * (1 L / 10 mmol) * (1000 mL / 1 L) * (1000 µmol / 1 mmol) = 2.36 µL/µmol. (1 mg = 2.36 µmol). To make a 10 mM solution: 2.36 µmol / 10 µmol/µL = 0.236 mL or 236 µL.
-
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterile Filtration (Optional but Recommended):
-
For cell culture applications, it is highly recommended to sterile-filter the stock solution.
-
Use a 0.2 µm syringe filter compatible with DMSO (e.g., PTFE or nylon).
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for in Vitro Assays
This protocol describes the dilution of the stock solution to prepare working concentrations for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many protocols recommending 0.1% or less.
-
-
Example Dilution Series for a Cytotoxicity Assay:
-
To prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., add 2 µL of stock to 198 µL of medium).
-
From the 100 µM solution, perform further serial dilutions to obtain a range of concentrations (e.g., 50 µM, 25 µM, 12.5 µM, etc.).
-
-
Application to Cells: Add the prepared working solutions to your cell cultures in a 96-well plate or other culture vessel. Ensure that a vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.
Table 3: Recommended Working Concentrations of Miltefosine (as a reference for this compound) in in Vitro Anti-Leishmanial Assays
| Assay Type | Leishmania Species | Concentration Range | Incubation Time | Reference |
| Promastigote Viability | L. tropica | 5 - 30 µM | 12 - 48 hours | [2] |
| Promastigote Viability | L. major | 0.78 - 50 µM | Not specified | |
| Intracellular Amastigotes | L. donovani | 2.21 - 10.78 µM | 3 - 7 days | [1] |
| Intracellular Amastigotes | L. major, L. tropica | 0.1 - 40 µg/mL | 72 hours | [3] |
Mechanism of Action of Miltefosine (Parent Compound)
The mechanism of action of Miltefosine is multifaceted and is believed to be similar for its thio-analog. It primarily involves the disruption of lipid metabolism and signaling pathways within the parasite, leading to apoptosis.
Caption: Proposed mechanism of action of Miltefosine leading to parasite death.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting an in vitro cytotoxicity assay with this compound.
Caption: A typical workflow for an in vitro cytotoxicity assay using this compound.
References
Application Notes: High-Content Imaging Analysis of GPMVs Treated with Thio-Miltefosine
References
- 1. Giant plasma membrane vesicles: models for understanding membrane organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Giant Plasma Membrane Vesicles: an Experimental Tool for Probing the Effects of Drugs and other Conditions on Membrane Domain Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. levental-lab.com [levental-lab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. High-Content Imaging Platform to Discover Chemical Modulators of Plasma Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of giant plasma membrane vesicles for biological and medical applications: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00060E [pubs.rsc.org]
- 8. The cytotoxic activity of miltefosine against Leishmania and macrophages is associated with dynamic changes in plasma membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Miltefosine Increases Lipid and Protein Dynamics in Leishmania amazonensis Membranes at Concentrations Similar to Those Needed for Cytotoxicity Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raft domains of variable properties and compositions in plasma membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. GPMV Isolation and Preparation. [bio-protocol.org]
- 13. Large-scale fluid/fluid phase separation of proteins and lipids in giant plasma membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Miltefosine? [synapse.patsnap.com]
Application Notes: Thio-Miltefosine and its Analogue Miltefosine in Toxoplasma gondii Research
Introduction
While direct research on the application of "thio-Miltefosine" in Toxoplasma gondii vaccine or therapeutic research is not extensively documented in currently available literature, its structural analogue, Miltefosine (B1683995), has been investigated for its potent anti-Toxoplasma activity. Miltefosine, an alkylphosphocholine compound, was originally developed as an anti-cancer agent and is now used to treat leishmaniasis.[1][2] Its mechanism of action, involving the disruption of lipid metabolism and induction of apoptosis in parasites, makes it and its derivatives promising candidates for anti-Toxoplasma drug development.[3][4]
These notes provide a summary of the application of Miltefosine against Toxoplasma gondii, which can serve as a foundational guide for researchers exploring thio-analogues or other derivatives. The protocols and data presented are based on published studies of Miltefosine.
Mechanism of Action and Therapeutic Potential
Miltefosine exhibits a multi-faceted mechanism of action against parasitic protozoa, which is presumed to be similar in Toxoplasma gondii. The primary mechanisms include:
-
Disruption of Membrane Integrity: As a phospholipid analogue, Miltefosine integrates into the cell membrane, altering its fluidity and disrupting crucial lipid metabolism pathways necessary for the parasite's survival.[3][4]
-
Induction of Apoptosis: Studies have shown that Miltefosine induces programmed cell death (apoptosis) in T. gondii tachyzoites. This is characterized by DNA fragmentation and the externalization of phosphatidylserine.[5][6]
-
Immunomodulation: Miltefosine can enhance the host's immune response. In mice infected with T. gondii, treatment with Miltefosine led to a significant increase in the production of IFN-γ, a key cytokine in controlling the parasite.[2][5][6]
-
Disruption of Intracellular Calcium Homeostasis: A proposed mechanism involves the disruption of the parasite's internal calcium regulation, affecting crucial organelles like the mitochondria and acidocalcisomes.[7]
Miltefosine has demonstrated efficacy against both the acute (tachyzoite) and chronic (bradyzoite/cyst) stages of toxoplasmosis, with a notable ability to significantly reduce brain cyst burden in animal models.[1][8]
Data Presentation: Efficacy of Miltefosine against Toxoplasma gondii
The following tables summarize the quantitative data from various studies on Miltefosine's effectiveness.
Table 1: In Vitro Cytotoxicity and Apoptotic Effect of Miltefosine on T. gondii RH Strain Tachyzoites
| Parameter | 24 hours | 48 hours | 72 hours | Reference |
|---|---|---|---|---|
| Apoptosis Rate (IC50) | 15.53% | 47.99% | 81.25% | [5] |
| Maximum Apoptosis Rate | Not Reported | 56.57% | 86.47% | [5] |
| Viability | >50% killing at 16, 32, 64, 256 µg | Not Reported | Not Reported |[5] |
Table 2: In Vivo Efficacy of Miltefosine and Nanoemulsion Miltefosine (NEM) in Animal Models
| Treatment Group | Efficacy Metric | Result | Model | Reference |
|---|---|---|---|---|
| Miltefosine | Brain Cyst Reduction | 78% reduction | Chronic Toxoplasmosis (Mice) | [1] |
| Miltefosine (MLF) | Brain Cyst Number Reduction | 12% reduction | Chronic Toxoplasmosis (Rats) | [2][9] |
| Nanoemulsion (NEM) | Brain Cyst Number Reduction | 50% reduction | Chronic Toxoplasmosis (Rats) | [2][9] |
| Miltefosine (MLF) | Brain Cyst Size Reduction | 8% reduction | Chronic Toxoplasmosis (Rats) | [2][9] |
| Nanoemulsion (NEM) | Brain Cyst Size Reduction | 21% reduction | Chronic Toxoplasmosis (Rats) | [2][9] |
| Standard Therapy | Brain Cyst Number Reduction | 10% reduction | Chronic Toxoplasmosis (Rats) |[2][9] |
Experimental Protocols
The following are detailed protocols for key experiments based on methodologies described in the cited literature.
Protocol 1: In Vitro Cytotoxicity Assay using MTT
Objective: To determine the concentration-dependent cytotoxic effect of a compound (e.g., Miltefosine) on T. gondii tachyzoites.
Materials:
-
T. gondii tachyzoites (e.g., RH strain)
-
Host cells for parasite culture (e.g., Vero cells or human foreskin fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Miltefosine (or test compound) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Parasite Preparation: Harvest fresh tachyzoites from infected host cell cultures. Purify the parasites by passing them through a 27-gauge needle and filtering through a 3.0 µm filter to remove host cell debris.
-
Cell Viability Count: Count the purified tachyzoites using a hemocytometer and assess viability using Trypan Blue exclusion.
-
Compound Dilution: Prepare a series of dilutions of the test compound in culture medium. For Miltefosine, concentrations such as 16, 32, 64, and 256 µg/mL can be used.[5] Include a vehicle control (e.g., PBS).
-
Assay Setup: In a 96-well plate, add 100 µL of the tachyzoite suspension (e.g., 1 x 10⁶ tachyzoites/mL) to each well.
-
Treatment: Add 100 µL of the prepared compound dilutions to the respective wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified time (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of viability relative to the untreated control.
Protocol 2: In Vivo Efficacy in a Murine Model of Chronic Toxoplasmosis
Objective: To evaluate the efficacy of a compound in reducing the brain cyst burden in chronically infected mice.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
T. gondii cysts (e.g., Me49 strain)
-
Test compound (e.g., Miltefosine, Nanoemulsion Miltefosine)
-
Standard treatment (e.g., Pyrimethamine and Sulfadiazine)
-
Oral gavage needles
-
Brain homogenization buffer
Methodology:
-
Infection: Infect mice by oral gavage or intraperitoneal injection with a specified number of T. gondii cysts (e.g., 10 cysts of the Me49 strain) to establish chronic infection.[8]
-
Acclimatization: Allow the infection to establish for 3-4 weeks.
-
Treatment Groups: Divide the mice into groups (n=5 or more):
-
Group 1: Untreated Control (vehicle only)
-
Group 2: Test Compound (e.g., Miltefosine)
-
Group 3: Positive Control (e.g., Pyrimethamine/Sulfadiazine)
-
-
Drug Administration: Administer the treatment daily via oral gavage for a specified period (e.g., 15 days).[1]
-
Sacrifice and Brain Extraction: At the end of the treatment period, humanely euthanize the mice and carefully dissect the brains.
-
Cyst Quantification:
-
Homogenize each brain in 1 mL of PBS.
-
Place a 10 µL aliquot of the homogenate on a microscope slide.
-
Count the number of cysts under a light microscope.
-
Repeat the count for three separate aliquots per brain and calculate the average.
-
The total number of cysts per brain is calculated as (average count per 10 µL) x 100.
-
-
Data Analysis: Compare the mean cyst counts between the treated and untreated groups using appropriate statistical tests (e.g., t-test or ANOVA). Calculate the percentage reduction in cyst burden.
Protocol 3: Apoptosis Detection by Flow Cytometry
Objective: To quantify the rate of apoptosis induced by a compound in T. gondii tachyzoites.
Materials:
-
Purified T. gondii tachyzoites
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow Cytometer
Methodology:
-
Treatment: Incubate tachyzoites with the IC50 concentration of the test compound (determined from Protocol 1) for various time points (e.g., 24, 48, 72 hours).[5] Include an untreated control.
-
Harvesting and Washing: After incubation, harvest the tachyzoites by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the tachyzoites in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Incubation with Dyes: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations: Pathways and Workflows
Proposed Mechanism of Action of Miltefosine on T. gondii
Caption: Proposed multi-target mechanism of Miltefosine against Toxoplasma gondii.
Experimental Workflow for Evaluating Anti-Toxoplasma Compounds
Caption: General workflow for screening anti-Toxoplasma efficacy of compounds.
References
- 1. Clinically Available Medicines Demonstrating Anti-Toxoplasma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of Miltefosine Nanoemulsion Concerning the Treatment of Acute and Chronic Toxoplasmosis: In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Evaluation of In Vitro Cytotoxic and Apoptotic Effects of Miltefosine on the Toxoplasma gondii RH Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vitro Cytotoxic and Apoptotic Effects of Miltefosine on the Toxoplasma gondii RH Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Could miltefosine be used as a therapy for toxoplasmosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of Miltefosine Nanoemulsion Concerning the Treatment of Acute and Chronic Toxoplasmosis: In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting thio-Miltefosine solubility and stability in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and stability of thio-Miltefosine in aqueous buffers.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: this compound is difficult to dissolve or forms a precipitate in my aqueous buffer.
Answer:
Difficulty in dissolving this compound or subsequent precipitation can be due to several factors related to its concentration, the solvent system, and temperature. Follow these steps to troubleshoot this issue:
-
Verify Maximum Solubility: Check if the intended concentration exceeds the known solubility of this compound in your chosen buffer. For instance, its solubility in PBS (pH 7.2) is approximately 1 mg/mL[1].
-
Method of Preparation:
-
Direct Dissolution: this compound, supplied as a neat oil, can be directly dissolved in aqueous buffers[1]. Gentle warming and vortexing can aid dissolution.
-
Using a Stock Solution: For higher concentrations or to avoid issues with direct dissolution, first prepare a concentrated stock solution in an organic solvent like ethanol (B145695) or DMSO[1]. Subsequently, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects in biological assays[1].
-
-
Solvent Purity: Ensure the water and buffer components are of high purity and free from particulates that could act as nucleation sites for precipitation.
-
pH of the Buffer: Although data on the pH-dependent solubility of this compound is limited, the pH of the aqueous buffer can influence the charge state of the phosphorylcholine (B1220837) headgroup and potentially affect solubility. Ensure your buffer is properly prepared and the pH is verified.
-
Temperature: Solubility can be temperature-dependent. Try gentle warming (e.g., to 37°C) to aid dissolution, but be mindful of potential degradation with prolonged heat exposure.
Issue 2: My this compound solution appears to be degrading over time.
Answer:
This compound, like its parent compound miltefosine, is susceptible to degradation in aqueous solutions. It is recommended not to store aqueous solutions for more than one day[1].
-
Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use.
-
Storage of Stock Solutions: Organic stock solutions are generally more stable. Store stock solutions at -20°C for long-term stability (≥1 year for the neat oil)[2]. Before use, allow the stock solution to warm to room temperature and vortex briefly.
-
Hydrolysis: The primary degradation pathway in aqueous buffer is likely hydrolysis of the thio-phosphate ester bond. This process can be influenced by pH and temperature. It is best to work with buffers in the neutral pH range (e.g., pH 7.2-7.4) unless your experimental design requires otherwise.
-
Avoid Contamination: Ensure that buffers and solutions are sterile and free of contaminants that could enzymatically or chemically degrade the compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and their corresponding solubilities for this compound?
A1: this compound is soluble in both organic solvents and aqueous buffers. The approximate solubilities are summarized in the table below. For comparison, data for the parent compound, Miltefosine, is also included.
| Compound | Solvent | Approximate Solubility (mg/mL) | Reference |
| This compound | Ethanol | 1 | [1] |
| DMSO | 0.5 | [1] | |
| Dimethyl formamide | 0.05 | [1] | |
| PBS (pH 7.2) | 1 | [1][2] | |
| Miltefosine | Ethanol | 1.25 | [3] |
| DMSO | 0.8 | [3] | |
| Dimethyl formamide | 0.05 | [3] | |
| PBS (pH 7.2) | 2.5 | [3] |
Q2: What is the recommended procedure for preparing this compound solutions?
A2: The appropriate procedure depends on the desired final concentration and solvent system.
Protocol 1: Preparation of Aqueous Solution by Direct Dissolution
This method is suitable for preparing aqueous solutions up to approximately 1 mg/mL.
-
Bring the vial of this compound (supplied as a neat oil) to room temperature.
-
Add the desired volume of aqueous buffer (e.g., PBS, pH 7.2) directly to the neat oil.
-
Vortex the solution vigorously to dissolve the compound.
-
If needed, gently warm the solution (e.g., in a 37°C water bath) for a short period to aid dissolution.
-
Use the freshly prepared solution immediately. It is not recommended to store aqueous solutions for more than one day[1].
Protocol 2: Preparation of Aqueous Solution from an Organic Stock
This method is recommended for preparing a range of concentrations or when higher initial concentrations are required.
-
Prepare a stock solution by dissolving this compound in a suitable organic solvent (e.g., ethanol at 1 mg/mL)[1]. Purge the solvent with an inert gas before preparing the stock solution[1].
-
Store the stock solution at -20°C.
-
Prior to the experiment, bring the stock solution to room temperature.
-
Perform serial dilutions of the stock solution into the aqueous buffer to achieve the desired final concentrations.
-
Ensure the final concentration of the organic solvent in the experimental medium is low and does not affect the biological system[1].
Q3: How should I store this compound?
A3: this compound as a neat oil should be stored at -20°C, where it is stable for at least one year[2]. Stock solutions in organic solvents should also be stored at -20°C. Aqueous solutions are not stable and should be prepared fresh for each experiment[1].
Q4: How can I perform a basic stability study for this compound in my specific buffer?
A4: A basic stability study can help determine the viability of your this compound solution over the course of an experiment.
References
optimizing thio-Miltefosine concentration to avoid cytotoxicity
Disclaimer: The following information is based on studies of miltefosine (B1683995) and other thioether phospholipid analogues. As specific data for thio-Miltefosine is limited, the provided concentration ranges and protocols should be considered as a starting point for experimental optimization. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal, non-cytotoxic concentrations for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound and related compounds?
A1: this compound is a thioether phospholipid analogue. This class of compounds primarily acts by integrating into the cell membrane, which disrupts its structure and function.[1] This disruption can lead to a cascade of downstream effects, including the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[2][3][4] Ultimately, these events can trigger programmed cell death, or apoptosis.[5][6][7][8][9]
Q2: At what concentration should I start my experiments to avoid cytotoxicity?
A2: The cytotoxic effects of thioether phospholipids (B1166683) are highly dependent on the cell type and incubation time.[1][10] For leukemic cell lines, cytotoxic effects have been observed at concentrations as low as 5 µg/mL after 48 hours of incubation.[1] For solid tumor cell lines, concentrations in the range of 10-20 µg/mL were reported to be necessary to induce cell death.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration.
Q3: What are the common signs of cytotoxicity I should look for?
A3: Common indicators of cytotoxicity include a decrease in cell viability and proliferation, which can be measured using assays like MTT or resazurin. Morphological changes such as cell shrinkage, rounding, and detachment from the culture plate are also indicative of cytotoxicity. At a molecular level, signs of apoptosis, like DNA fragmentation and caspase activation, can be observed.[5][8]
Q4: How can I be sure that the observed effects are not just due to solvent toxicity?
A4: It is essential to include a vehicle control in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the this compound, but without the compound itself. This will help you to distinguish between the effects of the compound and the effects of the solvent.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations.
-
Possible Cause 1: Cell Line Sensitivity. Some cell lines are inherently more sensitive to membrane-disrupting agents.
-
Solution: Perform a broad dose-response curve (e.g., from 0.1 µg/mL to 50 µg/mL) to identify a narrower, non-toxic range for your specific cell line. Also, consider reducing the incubation time.
-
-
Possible Cause 2: Compound Stability. this compound solution may not be stable over time.
-
Solution: Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Synergistic effects with media components. Components in the cell culture media may enhance the cytotoxic effects of the compound.
-
Solution: If possible, test the compound in a simpler, serum-free medium for a short duration to see if the cytotoxicity is reduced.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Inaccurate pipetting. Small variations in the concentration of a potent compound can lead to large differences in results.
-
Solution: Use calibrated pipettes and ensure thorough mixing of the compound in the media before adding it to the cells.
-
-
Possible Cause 2: Variation in cell density. The number of cells at the time of treatment can influence the effective concentration of the compound per cell.
-
Solution: Ensure consistent cell seeding density across all experiments. Perform cell counts before treating with the compound.
-
-
Possible Cause 3: Contamination. Mycoplasma or other microbial contamination can affect cell health and response to treatment.
-
Solution: Regularly test your cell cultures for contamination.
-
Data Presentation
Table 1: Representative Cytotoxic Concentrations of Thioether Phospholipid Analogues in Various Cell Types
| Cell Type | Compound Class | Concentration Range | Incubation Time | Observed Effect |
| Leukemic Blasts | Thioether-lysophospholipids | ≥ 5 µg/mL | ≥ 48 hours | Cell destruction |
| Solid Tumor Cells | Thioether-lysophospholipids | 10 - 20 µg/mL | ≥ 48 hours | Cell destruction |
| Neuroblastoma Cell Lines | Thioether lysophospholipid (BM 41.440) | ~10 µg/mL | 24 hours | ID50 |
| Neuroblastoma Cell Lines | Thioether lysophospholipid (BM 41.440) | ~1 µg/mL | 1 week | ID50 |
| Human Tumor Malignancies | Thioether alkyl lysophospholipid (BM 41.440) | 10 µg/mL | Not Specified | >70% inhibition of colony formation |
Data is based on studies of various thioether phospholipid analogues and should be used as a general guideline.[1][10][11]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: DNA Fragmentation Assay for Apoptosis
This protocol is for detecting the hallmark ladder pattern of DNA fragmentation during apoptosis.
-
Cell Treatment: Treat cells in a 6-well plate with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
DNA Extraction: Extract the DNA using a phenol-chloroform extraction method or a commercial DNA extraction kit.
-
Agarose (B213101) Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments is indicative of apoptosis.[8]
Mandatory Visualization
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: General experimental workflow for investigating this compound cytotoxicity.
References
- 1. Cytotoxicity of thioether-lysophospholipids in leukemias and tumors of human origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of phosphatidylinositol ether lipid analogues as inhibitors of the serine/threonine kinase, Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ether-linked diglycerides inhibit vascular smooth muscle cell growth via decreased MAPK and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Miltefosine induces apoptosis-like death in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. epistemonikos.org [epistemonikos.org]
- 8. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of ether phospholipid BM 41.440 on neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic activity of the thioether phospholipid analogue BM 41.440 in primary human tumor cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Fluorescence Data with thio-Miltefosine
Welcome to the technical support center for thio-Miltefosine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting fluorescence data obtained during experiments with this fluorescent analog of Miltefosine (B1683995). Here you will find answers to frequently asked questions and guides to navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
This compound is a fluorescent analog of Miltefosine, an oral anti-leishmanial drug. By incorporating a thiol-reactive fluorescent reporter, this compound allows for the visualization and quantification of drug uptake, intracellular localization, and interaction with cellular components using fluorescence-based techniques such as fluorescence microscopy and flow cytometry. Its primary application is in studying the mechanism of action of Miltefosine and understanding the factors that contribute to drug efficacy and resistance in parasites like Leishmania.
Q2: What are the expected spectral properties of this compound?
The specific excitation and emission maxima of this compound will depend on the conjugated fluorophore. It is crucial to consult the manufacturer's specifications for these details. Generally, fluorescent probes designed for biological imaging are excited by common laser lines (e.g., 405 nm, 488 nm, 561 nm) and have emission spectra in the visible range. When working with a novel this compound compound, it is imperative to experimentally determine its spectral characteristics in relevant buffer systems and cellular environments.
Q3: How does Miltefosine's mechanism of action relate to fluorescence studies?
Miltefosine has a multi-faceted mechanism of action, which can be investigated using fluorescent probes. Key aspects that can be monitored using fluorescence include:
-
Disruption of calcium homeostasis: Miltefosine has been shown to induce an increase in intracellular Ca2+ concentration in Leishmania parasites.[1][2][3] This can be monitored using Ca2+ sensitive fluorescent indicators in conjunction with this compound localization studies.
-
Mitochondrial dysfunction: The drug can cause a collapse of the mitochondrial membrane potential.[1][2] Fluorescent probes that report on mitochondrial health, such as Rhodamine 123, can be used to observe these effects.[1][2]
-
Interaction with membranes: As a phospholipid analog, Miltefosine interacts with and disrupts cellular and organellar membranes.[4] Fluorescent analogs can directly visualize this process.
-
Apoptosis-like cell death: Miltefosine can induce programmed cell death in parasites, a process that can be monitored with fluorescent apoptosis assays (e.g., Annexin V staining).
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect filter sets/laser lines | Verify that the excitation and emission filters on the microscope or flow cytometer are appropriate for the spectral properties of this compound's fluorophore. |
| Low probe concentration | Increase the concentration of this compound. Perform a concentration titration to find the optimal balance between signal and potential cytotoxicity. |
| Insufficient cellular uptake | Optimize incubation time and temperature.[5] For parasites, ensure they are in a metabolic state conducive to drug uptake. Consider that some resistant strains exhibit reduced drug accumulation.[5][6] |
| Photobleaching | Reduce laser power and/or exposure time. Use an anti-fade mounting medium for fixed samples. Acquire images in a single focal plane before proceeding to z-stacks.[7] |
| Fluorescence quenching | The fluorescence of the probe may be quenched by its environment. Test the fluorescence in different buffers and cellular compartments if possible. |
Issue 2: High Background Fluorescence
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Excess probe in the medium | Ensure adequate washing steps after incubation with this compound to remove unbound probe. |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If high, use spectral imaging and linear unmixing if available, or choose a fluorophore with emission in the far-red spectrum to avoid autofluorescence. |
| Non-specific binding | Include a blocking step (e.g., with BSA) before adding the probe. Reduce the concentration of this compound. |
| Media components | Phenol (B47542) red and other components in cell culture media can be fluorescent. Image cells in a phenol red-free medium or buffered saline solution. |
Issue 3: Difficulty in Interpreting Subcellular Localization
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Diffuse signal | The probe may be distributed throughout the cytoplasm.[8] To confirm localization in specific organelles, co-stain with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum). |
| Punctate staining | This may indicate sequestration of the probe in vesicles or endosomes.[9] Use endocytosis inhibitors or co-localize with endosomal markers to investigate this possibility. |
| Signal in unexpected locations | The thiol-reactive group of this compound may be binding to abundant cellular thiols, such as glutathione, leading to a distribution pattern that does not reflect the localization of Miltefosine's primary targets.[10] Use a non-thiol-reactive fluorescent analog of Miltefosine as a control if available. |
Experimental Protocols
Protocol: Cellular Uptake and Localization of this compound in Leishmania Promastigotes
-
Parasite Culture: Culture Leishmania donovani promastigotes to late logarithmic phase in M199 medium supplemented with 10% fetal bovine serum.
-
Harvesting and Washing: Centrifuge the parasites, remove the culture medium, and wash twice with a suitable imaging buffer (e.g., phosphate-buffered saline).
-
Loading with this compound: Resuspend the parasites in the imaging buffer containing the desired concentration of this compound. Incubate for the desired time (e.g., 30 minutes to 2 hours) at the appropriate temperature (e.g., 25°C).
-
Co-staining (Optional): If co-localization is desired, add organelle-specific probes during the last 15-30 minutes of incubation.
-
Washing: Centrifuge the parasites to remove the loading solution and wash twice with fresh imaging buffer to remove extracellular probe.
-
Mounting: Resuspend the final parasite pellet in a small volume of imaging buffer and mount on a microscope slide. A poly-L-lysine coated slide can be used to immobilize the parasites.[11]
-
Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for this compound and any co-stains.
-
Image Analysis: Quantify the fluorescence intensity per parasite or analyze the co-localization of this compound with organelle markers using appropriate software.
Quantitative Data Summary
The following table summarizes quantitative data from studies on the effects of Miltefosine, which can serve as a reference for designing and interpreting experiments with this compound.
| Parameter | Organism | Miltefosine Concentration | Observed Effect | Reference |
| Intracellular Ca2+ Increase | L. donovani | 4 µM | Maximal increase in intracellular Ca2+ | [1] |
| Mitochondrial Potential | L. donovani | 40 µM | Maximal effect on mitochondrial electrochemical potential | [2] |
| IC50 (Promastigote) | L. donovani (Pre-treatment) | 3.27 ± 1.52 µM | 50% inhibitory concentration | [6] |
| IC50 (Amastigote) | L. donovani (Pre-treatment) | 3.85 ± 3.11 µM | 50% inhibitory concentration | [6] |
| IC50 (Promastigote) | L. donovani (Relapsed) | 7.92 ± 1.30 µM | 50% inhibitory concentration | [6] |
| IC50 (Amastigote) | L. donovani (Relapsed) | 11.35 ± 6.48 µM | 50% inhibitory concentration | [6] |
| Plasma Concentration (Day 22) | Human (PKDL) | 33.29 µg/mL (median) | Therapeutic concentration | [12] |
| Skin Concentration (Day 22) | Human (PKDL) | 43.73 µg/g (median) | Therapeutic concentration | [12] |
Visualizations
Caption: Experimental workflow for this compound imaging.
Caption: Miltefosine's proposed mechanism of action.
References
- 1. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Miltefosine and BODIPY-labeled alkylphosphocholine with leishmanicidal activity: Aggregation properties and interaction with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leishmania donovani Resistance to Miltefosine Involves a Defective Inward Translocation of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of fluorescent leishmanicidal analogues of hexadecylphosphocholine (miltefosine) as probes of antiparasite mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Skin pharmacokinetics of miltefosine in the treatment of post-kala-azar dermal leishmaniasis in South Asia - PMC [pmc.ncbi.nlm.nih.gov]
overcoming autofluorescence in thio-Miltefosine imaging experiments
Welcome to the technical support center for thio-Miltefosine imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the issue of autofluorescence, ensuring high-quality and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
A1: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light. This phenomenon can be problematic as it can mask the specific signal from your fluorescent probe (this compound), leading to a low signal-to-noise ratio and making it difficult to interpret your results.[1][2] Common sources of autofluorescence in mammalian cells include NADH, collagen, elastin, and lipofuscin.[1][3][4]
Q2: My unstained control samples are showing a strong fluorescent signal. Is this normal?
A2: Yes, this is a clear indication of autofluorescence.[5][6] It is crucial to image unstained controls to establish the baseline level of autofluorescence in your samples.[5] This will help you to set appropriate imaging parameters and choose the best strategy to minimize its impact.
Q3: Can the fixation method affect the level of autofluorescence?
A3: Absolutely. Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with proteins and other cellular components to create fluorescent products, thereby increasing autofluorescence.[1][2][7][8] If possible, consider using an organic solvent like ice-cold methanol (B129727) or ethanol (B145695) as an alternative fixation method.[2] If you must use aldehyde fixatives, use the lowest possible concentration and fix for the minimum time required.[7][8]
Q4: How can I choose the best fluorescent channel to image this compound and avoid autofluorescence?
A4: Autofluorescence is often most prominent in the blue and green regions of the spectrum (350-550 nm).[2][4] If the spectral properties of this compound allow, shifting your imaging to the red or far-red part of the spectrum (>600 nm) can significantly reduce the interference from autofluorescence.[2][4]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your this compound imaging experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Sample Autofluorescence: Endogenous fluorophores in the cells or tissue are being excited.[5][6] 2. Fixation-Induced Fluorescence: Aldehyde fixatives are causing increased background.[7][8] 3. Insufficient Washing: Unbound probe or other reagents are left in the sample.[9][10][11] | 1. Use an Autofluorescence Quenching Kit: Commercially available reagents like TrueVIEW™ or Sudan Black B can reduce autofluorescence.[12][13][14] 2. Chemical Quenching: Treat samples with sodium borohydride (B1222165) or glycine (B1666218) to reduce aldehyde-induced fluorescence.[1][2] 3. Optimize Washing Steps: Increase the number and duration of washes with an appropriate buffer (e.g., PBS).[9][10] |
| Weak this compound Signal | 1. Low Probe Concentration: The concentration of this compound is too low for detection. 2. Photobleaching: The fluorescent signal is fading due to prolonged exposure to excitation light.[5] 3. Incorrect Filter Sets: The microscope filters are not optimal for the excitation and emission spectra of this compound.[5] | 1. Titrate the Probe: Determine the optimal concentration of this compound for your specific cell or tissue type. 2. Use an Antifade Mounting Medium: Mount your samples in a medium containing an antifade reagent.[5] 3. Minimize Light Exposure: Keep samples in the dark whenever possible and use the lowest laser power necessary for imaging.[5] 4. Verify Filter Compatibility: Ensure your microscope's filter sets match the spectral properties of your probe. |
| Non-Specific Staining | 1. Hydrophobic Interactions: this compound may be non-specifically binding to cellular components. 2. Insufficient Blocking: If using antibodies in conjunction with this compound, blocking may be inadequate.[5][9][11] | 1. Increase Wash Stringency: Add a low concentration of a non-ionic detergent (e.g., Tween-20) to your wash buffer. 2. Optimize Blocking: If applicable, increase the blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody's host species).[5][10] |
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Quenching Lipofuscin Autofluorescence
Lipofuscin is a common source of autofluorescence, appearing as granular yellow-brown pigments. Sudan Black B is a lipophilic dye that can effectively quench this type of autofluorescence.[12][13]
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
Procedure:
-
Prepare a 0.1% Sudan Black B solution in 70% ethanol.
-
After your standard fixation and permeabilization steps, incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature.
-
Wash the samples extensively with PBS to remove excess Sudan Black B.
-
Proceed with your this compound incubation and subsequent imaging.
Protocol 2: Spectral Unmixing for Autofluorescence Subtraction
If you have access to a spectral confocal microscope, you can use spectral unmixing to computationally separate the this compound signal from the autofluorescence signal.[15][16][17]
Principle:
This technique involves capturing the entire emission spectrum at each pixel of your image. By defining the emission spectrum of this compound (from a pure sample) and the spectrum of the autofluorescence (from an unstained sample), a linear unmixing algorithm can calculate the contribution of each component to the final image.[18]
Procedure:
-
Acquire a Reference Spectrum for this compound: Image a sample containing a high concentration of this compound to obtain its pure emission spectrum.
-
Acquire a Reference Spectrum for Autofluorescence: Image an unstained control sample to capture the emission spectrum of the autofluorescence.
-
Acquire an Image of Your Stained Sample: Using the same settings, acquire a spectral image of your this compound-stained sample.
-
Perform Linear Unmixing: Use the microscope's software to perform linear unmixing, using the previously acquired reference spectra. The software will generate separate images for the this compound signal and the autofluorescence.[18]
Visual Guides
Caption: A workflow for troubleshooting autofluorescence in imaging experiments.
Caption: The principle of spectral unmixing for separating fluorescent signals.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 8. Causes of Autofluorescence [visikol.com]
- 9. sinobiological.com [sinobiological.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. Autofluorescence Quenching | Visikol [visikol.com]
- 14. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. bio-rad.com [bio-rad.com]
- 17. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Technical Support Center: Mitigating Off-Target Effects of Thio-Miltefosine in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with thio-Miltefosine and related amphipathic compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected on-target effects?
A1: this compound is an alkylphosphocholine analogue. Like its parent compound, miltefosine (B1683995), it is presumed to primarily target cell membranes, leading to disruption of lipid metabolism and signaling pathways.[1][2][3] Its on-target effects are expected to involve the inhibition of phosphatidylcholine biosynthesis and the induction of apoptosis.[4][5]
Q2: What are the common off-target effects observed with this compound in cell-based assays?
A2: The primary off-target effect of miltefosine and its analogues is cytotoxicity towards host cells, particularly macrophages and erythrocytes, due to their membrane-disrupting properties.[1][2][6] This can manifest as high background cell death in your assays, confounding the interpretation of results. At high concentrations, these compounds can also induce hemolysis.[1]
Q3: How can I differentiate between on-target anti-parasitic effects and general cytotoxicity?
A3: To distinguish between targeted and off-target effects, it is crucial to determine the therapeutic window of the compound. This involves performing parallel dose-response experiments on both the target parasite and a relevant host cell line (e.g., macrophages). The ratio of the cytotoxic concentration (CC50) in host cells to the effective concentration (EC50) against the parasite provides the selectivity index (SI), a measure of the compound's specificity.[1][2][3]
Q4: My results are inconsistent across different experiments. What could be the cause?
A4: Inconsistency in results with lipid-like molecules such as this compound can stem from several factors. These include variability in cell density, issues with compound solubility and stability in culture media, and batch-to-batch variations in serum supplements.[6] It is also important to ensure that the compound is fully solubilized and evenly distributed in the assay plate.
Q5: Can this compound interfere with my assay readout?
A5: Yes, amphipathic molecules can interfere with certain assay technologies. For instance, they might interact with fluorescent dyes used in viability or apoptosis assays, leading to quenching or autofluorescence.[7] It is always recommended to include a "compound only" control (without cells) to check for any direct effect on the assay reagents.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background cytotoxicity in uninfected host cells | The concentration of this compound is too high and is causing general membrane disruption. | Perform a dose-response curve on the host cells alone to determine the maximum non-toxic concentration. Use concentrations at or below this for your experiments.[8] |
| The cell density is too low, making the cells more susceptible to the cytotoxic effects of the compound. | Optimize cell seeding density. A higher cell density can sometimes mitigate the apparent cytotoxicity of membrane-active compounds.[6] | |
| Inconsistent EC50 values for the target parasite | This compound may be precipitating out of the solution at higher concentrations. | Visually inspect the wells for any signs of precipitation. Prepare fresh serial dilutions for each experiment and ensure thorough mixing before adding to the cells.[8] |
| The compound may be binding to serum proteins in the culture medium, reducing its effective concentration. | Consider reducing the serum concentration in your assay medium, but ensure that it does not negatively impact cell viability over the course of the experiment. | |
| High variability between replicate wells | Uneven distribution of the compound in the microplate wells. | After adding the compound, gently mix the plate on a plate shaker to ensure uniform distribution. Avoid introducing bubbles. |
| "Edge effects" in the microplate, where wells on the perimeter of the plate evaporate more quickly. | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Low signal-to-noise ratio in a fluorescence-based assay | This compound is causing autofluorescence at the assay wavelength. | Run a control with the compound in media without cells to measure its intrinsic fluorescence and subtract this from your experimental values.[7] |
| The compound is quenching the fluorescent signal of the reporter dye. | Test for quenching by adding the compound to a cell-free system containing the fluorescent dye. If quenching is observed, consider using an alternative, non-fluorescent assay method (e.g., colorimetric).[7] |
Quantitative Data Summary
The following tables summarize the cytotoxic and anti-leishmanial activities of Miltefosine and some of its analogues, which can serve as a reference for what to expect from this compound.
Table 1: Cytotoxicity of Miltefosine and its Analogues against J774.A1 Macrophages [1][2][3]
| Compound | CC50 (µM) |
| Miltefosine (MIL) | 77 |
| TC387 | 956 |
| TC388 | 1633 |
| TC437 | 692 |
Table 2: Anti-leishmanial Activity of Miltefosine and its Analogues against L. amazonensis [1][2][3]
| Compound | EC50 (µM) - Promastigotes | EC50 (µM) - Intracellular Amastigotes |
| Miltefosine (MIL) | 13 | 17 |
| TC387 | 27 | 10 |
| TC388 | 39 | 16 |
| TC437 | 24 | 16 |
Table 3: Selectivity Index of Miltefosine and its Analogues [1][2][3]
| Compound | Selectivity Index (SI = CC50 Macrophage / EC50 Amastigote) |
| Miltefosine (MIL) | 5 |
| TC387 | 96 |
| TC388 | 102 |
| TC437 | 43 |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity Profile (CC50) in a Host Cell Line
Objective: To determine the concentration of this compound that reduces the viability of a host cell line (e.g., J774.A1 macrophages) by 50%.
Materials:
-
J774.A1 macrophage cell line
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin)
-
This compound stock solution (in an appropriate solvent like DMSO)
-
96-well flat-bottom microplates
-
MTT reagent (or other cell viability assay reagent)
-
Plate reader
Methodology:
-
Seed J774.A1 macrophages into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range is from 200 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for a further 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Assessing Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Materials:
-
This compound
-
Assay buffer or cell culture medium
-
Black-walled, clear-bottom 96-well plates
-
Fluorometer or fluorescence plate reader
Methodology:
-
Prepare serial dilutions of this compound in the same medium or buffer used for your primary assay.
-
Add 100 µL of each dilution to the wells of a black-walled microplate. Include wells with medium/buffer only as a blank.
-
Set the fluorometer to the excitation and emission wavelengths used for your fluorescent reporter dye.
-
Measure the fluorescence intensity of each well.
-
If the fluorescence intensity of the this compound-containing wells is significantly higher than the blank, the compound is autofluorescent and this background will need to be subtracted from your experimental data.
Visualizations
Caption: Workflow for determining the selectivity of this compound.
Caption: Troubleshooting logic for common issues in this compound assays.
Caption: Putative signaling pathways affected by this compound.
References
- 1. Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxic activity of miltefosine against Leishmania and macrophages is associated with dynamic changes in plasma membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
improving the delivery of thio-Miltefosine to cells in culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing thio-Miltefosine in cell culture experiments.
Troubleshooting Guides
Issue: Poor or Inconsistent this compound Solubility
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | This compound, similar to Miltefosine (B1683995), is an alkylphosphocholine and may have limited solubility in aqueous solutions alone. Prepare a stock solution in an appropriate organic solvent such as DMSO or ethanol. Further dilute the stock solution in the cell culture medium to the final working concentration immediately before use. |
| Precipitation in Media | High concentrations of this compound in the stock solution or rapid dilution in cold media can cause precipitation. Warm the cell culture media to 37°C before adding the drug stock. Add the stock solution dropwise while gently vortexing the media to ensure even dispersion. |
| Drug Aggregation | This compound may form micelles at concentrations above its critical micellar concentration (CMC).[1] This can affect its interaction with cells. If you suspect aggregation, try working at lower concentrations or using a carrier molecule. |
| Media Composition | Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can interact with this compound. Consider reducing the serum percentage during short-term drug exposure experiments, but be mindful of the potential impact on cell viability. |
Issue: High Variability in Experimental Results
| Possible Cause | Recommended Solution |
| Inconsistent Drug Concentration | Ensure accurate and consistent preparation of the this compound stock solution and working dilutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment to avoid degradation. |
| Cell Density and Confluency | The effective concentration of this compound can be influenced by the number of cells. Seed cells at a consistent density for all experiments and note the confluency at the time of treatment. |
| Incubation Time | The effects of this compound are time-dependent. Use a consistent incubation time for all experiments within a set. If establishing a dose-response curve, consider multiple time points. |
| Drug Stability | While Miltefosine is relatively stable, its thio-analog's stability in culture media over time may vary.[2] Minimize the time between preparing the final dilution and adding it to the cells. For longer experiments, consider replenishing the media with fresh drug. |
Issue: Low Cellular Uptake or Apparent Drug Resistance
| Possible Cause | Recommended Solution |
| Reduced Drug Influx | Resistance to Miltefosine can arise from decreased drug uptake.[2][3] This may be due to mutations in transporter proteins responsible for its internalization.[2] If you suspect resistance, consider using a higher concentration of this compound or a longer incubation time. You can also assess the expression of known Miltefosine transporters if tools are available. |
| Increased Drug Efflux | Overexpression of ABC transporters, such as P-glycoprotein, can lead to increased efflux of the drug from the cell.[2] Co-incubation with a known ABC transporter inhibitor may help to increase the intracellular concentration of this compound. |
| Cell Line Specificity | Different cell lines may have varying sensitivities and uptake mechanisms for this compound. If possible, test the compound on a different cell line to see if the issue persists. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
It is recommended to prepare stock solutions of this compound in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The choice of solvent may depend on the specific cell line's tolerance. Always ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically below 0.5% v/v).
2. How should I store my this compound stock solution?
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light. Miltefosine has been shown to be stable in human plasma for at least three freeze-thaw cycles.[4]
3. What is the expected mechanism of action of this compound?
This compound is expected to have a mechanism of action similar to Miltefosine. This includes:
-
Membrane Interaction: Integration into the cell membrane, altering its fluidity and disrupting lipid metabolism.[5]
-
Inhibition of Signaling Pathways: Interference with key signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell cycle regulation.[6]
-
Mitochondrial Dysfunction: Inhibition of cytochrome-c oxidase, leading to mitochondrial dysfunction and apoptosis-like cell death.[6]
-
Disruption of Calcium Homeostasis: Affecting intracellular calcium levels, which can trigger cell death pathways.[7]
4. How can I assess the cytotoxicity of this compound in my cell culture experiments?
Several methods can be used to determine the cytotoxic effects of this compound:
-
MTT or MTS Assay: These colorimetric assays measure cell metabolic activity, which is indicative of cell viability.[8]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
5. How can I determine if this compound is inducing apoptosis?
Apoptosis can be assessed using the following methods:
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based method identifies early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic cascade.
-
DNA Fragmentation Analysis: Detection of DNA laddering on an agarose (B213101) gel is a hallmark of apoptosis.[9]
6. Are there any known strategies to enhance the delivery of this compound to cells?
Yes, nanoparticle-based delivery systems have been explored to improve the efficacy and reduce the toxicity of similar drugs. Formulations using carriers like chitosan (B1678972) have been shown to be effective for delivering therapeutic agents into cells.[10][11][12]
Quantitative Data Summary
Table 1: In Vitro Efficacy of Miltefosine Against Leishmania Species
| Parameter | Value | Organism | Assay Conditions | Reference |
| IC50 | 13.6 ± 2.0 µM | L. donovani promastigotes | 3-day incubation, MTT assay | [13] |
| IC50 | ~25 µM | L. donovani promastigotes | 48-hour treatment, MTT assay | [9] |
| IC90 | 20.6 µM | L. infantum (JPCM5) | 72-hour incubation | [14] |
| EC50 | 2.21 - 10.78 µM | L. donovani amastigotes | 3-7 day assay | [15] |
Table 2: Cytotoxicity of Miltefosine Analogues
| Compound | EC50 (Intracellular Amastigotes) | CC50 (J774.A1 Macrophages) | Selectivity Index (SI) | Reference |
| Miltefosine | 17 µM | 85 µM | 5 | [16] |
| TC387 | 10 µM | 430 µM | 43 | [16] |
| TC388 | 16 µM | >640 µM | >40 | [16] |
| TC437 | 10 µM | >640 µM | >64 | [16] |
Experimental Protocols
MTT Assay for Cytotoxicity
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution (final concentration of 0.25-0.5 mg/mL) to each well and incubate for 2-4 hours.[13]
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at the appropriate wavelength (e.g., 540-570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Annexin V/PI Staining for Apoptosis
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.[17]
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for in vitro testing of this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Cellular transport and lipid interactions of miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of experimental resistance of Leishmania to miltefosine: Implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leishmania donovani Resistance to Miltefosine Involves a Defective Inward Translocation of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro efficacy of polymer coated miltefosine drug against leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro and In Vivo Interactions between Miltefosine and Other Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of In Vitro Cytotoxic and Apoptotic Effects of Miltefosine on the Toxoplasma gondii RH Strain - PMC [pmc.ncbi.nlm.nih.gov]
addressing issues with thio-Miltefosine aggregation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the aggregation of thio-Miltefosine in stock solutions.
Troubleshooting Guides and FAQs
This section addresses common problems encountered during the preparation and storage of this compound stock solutions.
FAQs
Q1: My this compound stock solution appears cloudy or has visible particulates. What does this indicate?
A cloudy appearance or the presence of visible particulates in your this compound stock solution is a common indicator of aggregation or precipitation. This compound, being an amphiphilic molecule, has a tendency to self-assemble into larger structures, such as micelles or aggregates, especially in aqueous solutions at concentrations above its critical micelle concentration (CMC). This can also occur if the solvent's capacity to solubilize the compound is exceeded.
Q2: What factors can contribute to the aggregation of this compound in my stock solution?
Several factors can influence the aggregation of this compound:
-
Concentration: Higher concentrations increase the likelihood of aggregation.
-
Solvent: The choice of solvent and its concentration can impact solubility. This compound has limited solubility in aqueous buffers.
-
Temperature: Low temperatures can decrease the solubility of some compounds, leading to precipitation. Conversely, for some amphiphilic compounds, heating can induce aggregation.
-
pH: The pH of the solution can affect the charge and stability of the molecule.
-
Ionic Strength: The presence of salts can influence the CMC of amphiphilic molecules.[1]
-
Storage Duration: Aqueous solutions of similar compounds like Miltefosine are not recommended for storage for more than one day, suggesting that prolonged storage can lead to instability.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce stress on the solution, potentially leading to aggregation or degradation of the compound.[2][3]
Q3: How can I confirm if my this compound solution has aggregated?
Beyond visual inspection, several laboratory techniques can be used to confirm aggregation:
-
Dynamic Light Scattering (DLS): This technique can measure the size of particles in a solution and is a common method for detecting aggregates.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to detect the formation of aggregates through changes in the chemical shifts and line broadening of the compound's signals.[6][7]
-
UV-Vis Spectroscopy: Changes in the absorbance spectrum, such as shifts in the maximum absorbance wavelength or increased scattering (observed as a general increase in absorbance across the spectrum), can indicate aggregation.
Troubleshooting Steps
Problem: My this compound stock solution is cloudy or has precipitated.
Solution Workflow:
Caption: Troubleshooting workflow for aggregated this compound solutions.
Detailed Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution to 37-40°C in a water bath for a short period (e.g., 10-15 minutes). For some lipid-based compounds, a slight increase in temperature can improve solubility. Avoid excessive heat, as it can degrade the compound. For the related compound amphotericin B, heating to 70°C for 20 minutes has been shown to alter its aggregation state.[8]
-
Sonication: Use a bath sonicator or a probe sonicator with brief pulses to help break up aggregates.[9][10] Be cautious with probe sonicators as they can generate significant heat; it is advisable to keep the sample on ice during sonication.
-
Addition of a Co-solvent: If the initial solvent is primarily aqueous, adding a small amount of an organic co-solvent in which this compound is more soluble, such as ethanol or DMSO, can help to dissolve aggregates. Ensure the final concentration of the organic solvent is compatible with your downstream experiments.
-
Prepare a Fresh Solution: If the above methods fail, it is best to discard the aggregated solution and prepare a fresh stock, paying close attention to the recommended solvent and concentration.
Preventative Measures
Q4: How can I prevent this compound from aggregating in the first place?
Proactive measures during stock solution preparation and storage are key to preventing aggregation.
Prevention Strategy:
Caption: Proactive steps to prevent this compound aggregation.
Best Practices for Preparation and Storage:
-
Solvent Selection: Prepare the initial high-concentration stock solution in an organic solvent such as ethanol or DMSO, where this compound has higher solubility.
-
Concentration: Do not exceed the recommended solubility limits. It is often better to work with a slightly lower concentration to ensure the compound remains in solution.
-
Aqueous Solutions: When preparing aqueous dilutions for experiments, it is recommended to do so immediately before use. Based on data for Miltefosine, aqueous solutions should not be stored for more than one day.
-
Storage: Store stock solutions at -20°C as recommended.
-
Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Studies on other lipids have shown that repeated freeze-thaw cycles can lead to degradation.[11]
-
Use of Excipients: For specific applications, the use of pharmaceutical excipients such as non-ionic surfactants or cyclodextrins may help to improve solubility and prevent aggregation in aqueous solutions. However, the compatibility and effectiveness of such excipients with this compound would need to be determined experimentally.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMF | 0.05 mg/mL |
| DMSO | 0.5 mg/mL |
| Ethanol | 1 mg/mL |
| PBS (pH 7.2) | 1 mg/mL |
Data sourced from Cayman Chemical product information.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Stability | ≥ 1 year (in appropriate solvent at -20°C) |
| Aqueous Solution Storage | Prepare fresh; do not store for more than 24 hours (recommendation based on Miltefosine data) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
-
Materials: this compound (neat oil), 100% Ethanol, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Based on the desired stock concentration (not exceeding 1 mg/mL), calculate the required volume of ethanol. c. Add the calculated volume of ethanol to the this compound. d. Vortex the solution thoroughly until the this compound is completely dissolved and the solution is clear. e. If necessary, briefly warm the solution at 37°C to aid dissolution. f. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. g. Store the aliquots at -20°C.
Protocol 2: Assessment of this compound Aggregation by Visual Inspection and Simple Centrifugation
-
Materials: this compound stock solution, microcentrifuge.
-
Procedure: a. Hold the vial of the stock solution against a light source and visually inspect for any cloudiness, haze, or visible particulates. A clear solution should be transparent. b. If the solution appears cloudy, centrifuge the tube at a high speed (e.g., >10,000 x g) for 5-10 minutes. c. After centrifugation, carefully inspect the bottom and sides of the tube for any visible pellet or film. The presence of a pellet indicates precipitation/aggregation. d. Carefully aspirate the supernatant. If a pellet is present, the concentration of the supernatant will be lower than the intended concentration.
References
- 1. Miltefosine and BODIPY-labeled alkylphosphocholine with leishmanicidal activity: Aggregation properties and interaction with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Collection - Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. To heat or not to heat: the impact of temperature on the aggregation state of amphotericin B in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Experimental investigation of the effect of sonication on the precipit" by Ankit H. Patel [digitalcommons.njit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
how to control for thio-Miltefosine's effect on cell viability assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the effects of Miltefosine in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our MTT/XTT/resazurin assays when treating cells with Miltefosine. What could be the cause?
A1: Inconsistencies in tetrazolium-based (MTT, XTT) or resazurin-based assays when using Miltefosine can arise from the compound's mechanism of action. Miltefosine is known to disrupt mitochondrial function, including the inhibition of cytochrome c oxidase.[1][2][3] Since these assays rely on mitochondrial reductase enzymes to convert a substrate into a colored or fluorescent product, Miltefosine can directly interfere with the assay chemistry, leading to an underestimation of cell viability that is not solely due to cytotoxicity.
Q2: How does Miltefosine's mechanism of action affect cell viability?
A2: Miltefosine exerts its cytotoxic effects through multiple mechanisms:
-
Mitochondrial Dysfunction: It inhibits cytochrome-c oxidase, leading to mitochondrial dysfunction and apoptosis-like cell death.[1]
-
PI3K/Akt/mTOR Pathway Inhibition: It inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][4]
-
Apoptosis Induction: It induces apoptosis, characterized by cell shrinkage, DNA fragmentation, and phosphatidylserine (B164497) exposure.[5][6][7]
-
Lipid Metabolism Disruption: It interferes with lipid-dependent cell signaling pathways.[1]
Q3: What are the recommended alternative assays to MTT/XTT/resazurin for measuring cell viability in the presence of Miltefosine?
A3: Given Miltefosine's impact on mitochondrial metabolism, it is advisable to use assays that measure different parameters of cell health. Recommended alternatives include:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify intracellular ATP levels, which is a direct indicator of metabolically active, viable cells.[8][9][10]
-
Membrane Integrity Assays (e.g., LDH Release or Real-Time Cytotoxicity Assays): These assays measure the release of cytoplasmic components like lactate (B86563) dehydrogenase (LDH) from damaged cells or use dyes that are excluded from live cells with intact membranes.[11][12]
Q4: What specific controls should I include in my experiments when using Miltefosine?
A4: To ensure the reliability of your results, the following controls are recommended:
-
Vehicle Control: Cells treated with the same solvent used to dissolve Miltefosine.
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Maximum Release/100% Cytotoxicity Control: For LDH and other membrane integrity assays, this is typically achieved by treating cells with a lysis buffer.[13][14]
-
Assay Interference Control (Cell-Free): To test for direct chemical interference, add Miltefosine to the culture medium without cells, then add the assay reagent. A change in signal would indicate direct interference.
Troubleshooting Guides
Issue 1: Lower than expected cell viability with MTT/resazurin assays.
-
Potential Cause: Miltefosine's inhibition of mitochondrial reductases may lead to a reduced conversion of the assay substrate, independent of actual cell death.
-
Solution: Switch to an alternative viability assay that does not rely on mitochondrial reductase activity, such as an ATP-based assay or a membrane integrity assay.
Issue 2: High variability in results between replicate wells.
-
Potential Cause: Uneven cell seeding, edge effects in the microplate, or inconsistent pipetting of Miltefosine or assay reagents.
-
Solution: Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. Use calibrated pipettes and ensure proper mixing.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of Miltefosine can vary significantly depending on the cell line and assay conditions. The following table provides a summary of reported IC50 values.
| Cell Line | IC50 (µM) | Assay Type | Reference |
| MCF7 | 34.6 ± 11.7 | Not Specified | [4] |
| HeLa-WT | 6.8 ± 0.9 | Not Specified | [4] |
| Leishmania donovani | 13.6 ± 2.0 | MTT | [5] |
| Leishmania major | 1.54 | Alamar Blue | [15] |
| HTB-26 (Breast Cancer) | 10 - 50 | Crystal Violet | [16] |
| PC-3 (Pancreatic Cancer) | 10 - 50 | Crystal Violet | [16] |
| HepG2 (Hepatocellular Carcinoma) | 10 - 50 | Crystal Violet | [16] |
Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® assay.[8][9][17]
-
Plate Preparation: Seed cells in an opaque-walled 96-well plate at a desired density in 100 µL of culture medium. Include wells with medium only for background control.
-
Compound Treatment: Add various concentrations of Miltefosine to the wells. Include vehicle controls.
-
Incubation: Incubate the plate according to your experimental design.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a luminometer.
Protocol 2: LDH Release Cytotoxicity Assay
This protocol is a general guide based on commercially available LDH assay kits.[13][14][18][19]
-
Plate Preparation: Seed cells in a clear, flat-bottom 96-well plate in 100 µL of culture medium.
-
Controls: Prepare the following controls:
-
Background Control: Medium only.
-
Spontaneous LDH Release: Cells with vehicle.
-
Maximum LDH Release: Cells treated with 10 µL of 10X Lysis Buffer.
-
-
Compound Treatment: Add Miltefosine at various concentrations to the experimental wells.
-
Incubation: Incubate the plate for the desired period.
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.
Protocol 3: Real-Time Cytotoxicity Assay (e.g., CellTox™ Green)
This protocol is based on the Promega CellTox™ Green Cytotoxicity Assay.[12][20][21][22]
-
Reagent and Cell Preparation: Prepare a 2X concentration of CellTox™ Green Dye in your culture medium. Resuspend your cells in this medium at the desired density.
-
Plating: Add 50 µL of the cell suspension containing the dye to each well of a 96-well plate.
-
Compound Addition: Prepare your Miltefosine dilutions at a 2X concentration and add 50 µL to the appropriate wells.
-
Kinetic Measurement: Place the plate in a plate reader equipped with an incubator and orbital shaking. Measure fluorescence (Excitation: 485-500 nm, Emission: 520-530 nm) at regular intervals over the desired time course (e.g., every hour for 72 hours).
Visualizations
Signaling Pathways
Caption: Miltefosine inhibits the PI3K/Akt signaling pathway.
Caption: Miltefosine induces apoptosis via the mitochondrial pathway.
Experimental Workflow
Caption: Recommended workflow for assessing Miltefosine's cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. ulab360.com [ulab360.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]
- 11. mybiosource.com [mybiosource.com]
- 12. CellTox™ Green Cytotoxicity Assay Protocol [promega.kr]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. takarabio.com [takarabio.com]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. tripod.nih.gov [tripod.nih.gov]
- 22. Real-Time Cytotoxicity Analysis with CellTox Green Cytotoxicity Assay [promega.com]
dealing with potential artifacts in GPMV studies with thio-Miltefosine
Welcome to the technical support center for researchers utilizing Giant Plasma Membrane Vesicles (GPMVs) in studies involving thio-Miltefosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential artifacts and ensure the robustness of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Miltefosine?
A1: this compound, also known as 16-mercaptohexadecylphosphocholine or 1-hexadecyl-thio-phosphorylcholine, is a sulfur-containing derivative of Miltefosine.[1][2] While it exhibits similar leishmanicidal activity to Miltefosine, the presence of a terminal thiol (-SH) group introduces different chemical reactivity.[1] This is particularly relevant in the context of GPMV studies, as the standard preparation protocols often use reducing agents like dithiothreitol (B142953) (DTT) that can interact with thiol groups.[3][4]
Q2: What are Giant Plasma Membrane Vesicles (GPMVs) and why are they used to study drug-membrane interactions?
A2: GPMVs are micron-sized vesicles that are directly derived from the plasma membrane of living cells.[5] They are a valuable in vitro model system because they retain the native lipid and protein complexity of the parent cell membrane but lack the internal cellular machinery and cytoskeleton.[1][6] This allows for the study of drug interactions with the plasma membrane in a more controlled environment. GPMVs often exhibit liquid-liquid phase separation at lower temperatures, providing a platform to investigate how drugs like this compound partition into and affect different membrane domains, such as lipid rafts.[3][7]
Q3: What are the most common artifacts to be aware of in GPMV studies?
A3: Several potential artifacts can arise in GPMV experiments:
-
Vesicle Permeability: GPMVs can be inherently "leaky" to hydrophilic molecules, which can confound studies of membrane transport or drug entry.[4][8]
-
Reagent-Induced Artifacts: The chemicals used to induce GPMV formation, such as paraformaldehyde (PFA) and dithiothreitol (DTT), can cause protein cross-linking and alter the membrane's biophysical properties.[3]
-
Fluorescence Microscopy Artifacts: Standard fluorescence microscopy issues like photobleaching, autofluorescence, and spectral bleed-through can affect data quality.[9]
-
Drug-Induced Artifacts: The compound under investigation, in this case, this compound, can itself induce changes in the membrane that could be misinterpreted as pre-existing properties. This includes alterations in lipid packing, phase separation, and even vesicle morphology.
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Changes in GPMV Phase Separation
You observe that after treating GPMVs with this compound, the phase separation behavior is highly variable between experiments, or the changes are not in line with your hypothesis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Interaction between this compound and DTT | The thiol group of this compound may react with DTT present in the vesiculation buffer, leading to the formation of mixed disulfides and altering the effective concentration and activity of both compounds. Solution: Consider preparing GPMVs using a non-thiol-based reducing agent or a method that does not require a reducing agent. Alternatively, perform control experiments to assess the extent of this interaction. |
| This compound Concentration and Incubation Time | The effects of this compound on membrane properties are likely dose- and time-dependent. Solution: Perform a thorough dose-response and time-course analysis to identify the optimal experimental window. |
| Variability in GPMV Preparations | GPMV production can be influenced by cell density, passage number, and media composition, leading to batch-to-batch variability in membrane composition.[10][11] Solution: Standardize your cell culture and GPMV isolation procedures as much as possible. Always include an untreated control for each batch of GPMVs. |
| Fluorescence Probe Artifacts | The fluorescent probes used to visualize phase separation may have their partitioning behavior altered by this compound. Solution: Use at least two different fluorescent probes with preferences for different lipid phases to confirm your observations. |
Problem 2: Suspected GPMV Permeability after this compound Treatment
You are concerned that this compound is making the GPMVs leaky, which could affect the interpretation of your results, especially in transport or binding assays.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Detergent-like Effects of this compound | At certain concentrations, alkylphospholipids like Miltefosine can have detergent-like effects, leading to membrane disruption and increased permeability.[12] Solution: Perform a calcein (B42510) leakage assay (see Experimental Protocols) to directly measure GPMV permeability across a range of this compound concentrations. |
| Formation of Pores or Defects | This compound insertion into the membrane could create transient or stable pores. Solution: In addition to the calcein leakage assay, you can use fluorescently labeled dextrans of different molecular weights to probe the size of potential pores.[8] |
Problem 3: Artifacts in Fluorescence Imaging of this compound Treated GPMVs
You are experiencing issues with the quality of your fluorescence microscopy images, such as high background, photobleaching, or unclear domain boundaries.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Photobleaching of Fluorescent Probes | The excitation light is causing the fluorescent probes to fade, leading to a poor signal-to-noise ratio. Solution: Reduce the laser power and exposure time to the minimum required for a clear signal. Use an antifade mounting medium if possible. |
| Autofluorescence | The GPMVs themselves or other components in the buffer may be fluorescent at the excitation wavelength of your probe. Solution: Image an unstained GPMV sample using the same settings to determine the level of autofluorescence. If significant, consider using fluorescent probes in the red or far-red spectrum, where autofluorescence is typically lower. |
| Spectral Bleed-through | In multi-color imaging, the emission from one probe is being detected in the channel for another. Solution: Perform sequential image acquisition for each channel. Ensure that your filter sets are appropriate for the combination of fluorescent probes being used. |
| This compound-Induced Changes in Probe Environment | This compound may alter the local membrane environment, affecting the quantum yield and spectral properties of your fluorescent probes. Solution: Characterize the spectral properties of your probes in the presence and absence of this compound in a simple model system like liposomes before moving to GPMVs. |
Experimental Protocols
Protocol 1: GPMV Preparation for this compound Studies
This protocol is a general guideline and may need to be optimized for your specific cell line.
-
Cell Culture: Plate adherent cells on glass-bottom dishes and grow to 70-80% confluency.
-
Washing: Gently wash the cells twice with GPMV buffer (10 mM HEPES, 150 mM NaCl, 2 mM CaCl₂, pH 7.4).
-
Vesiculation: Incubate the cells in GPMV buffer containing 25 mM paraformaldehyde (PFA) and 2 mM dithiothreitol (DTT) for 1-2 hours at 37°C.
-
Note on DTT and this compound: Given the potential for interaction, consider a control experiment where DTT is replaced with a non-thiol-based reducing agent, or use a protocol that relies on other vesiculating agents.
-
-
Harvesting: Gently collect the supernatant containing the GPMVs.
-
This compound Treatment: Add this compound from a concentrated stock solution to the GPMV suspension to achieve the desired final concentration. Incubate for the desired time at room temperature before imaging.
Protocol 2: Calcein Leakage Assay for GPMV Permeability
This assay is used to assess membrane integrity.
-
GPMV Preparation with Encapsulated Calcein: Prepare GPMVs from cells that have been pre-loaded with calcein AM. The intracellular esterases will cleave the AM ester, trapping the fluorescent calcein inside the cells and subsequently inside the GPMVs.
-
GPMV Isolation: Harvest the calcein-containing GPMVs.
-
Treatment: Aliquot the GPMV suspension into a multi-well plate. Add this compound at various concentrations to different wells. Include a positive control (e.g., a detergent like Triton X-100) and a negative control (buffer only).
-
Fluorescence Measurement: Monitor the fluorescence of the surrounding buffer over time using a plate reader or a fluorescence microscope. An increase in fluorescence indicates leakage of calcein from the GPMVs.
Protocol 3: Quantitative Analysis of Lipid Order using Laurdan GP Imaging
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of the membrane environment, which correlates with lipid packing.
-
Staining: Incubate GPMVs with 5-10 µM Laurdan for 30 minutes at room temperature.
-
Imaging: Acquire two simultaneous images of the Laurdan-stained GPMVs using a two-photon or confocal microscope with appropriate filter sets (e.g., 440 nm and 490 nm emission channels).
-
GP Calculation: Calculate the Generalized Polarization (GP) value for each pixel using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) Where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.
-
Analysis: Higher GP values correspond to a more ordered membrane environment (e.g., liquid-ordered phase), while lower GP values indicate a more disordered environment (e.g., liquid-disordered phase). Analyze the GP maps to quantify changes in lipid order upon this compound treatment.
Visualizations
References
- 1. MPP1 as a Factor Regulating Phase Separation in Giant Plasma Membrane-Derived Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-scale fluid/fluid phase separation of proteins and lipids in giant plasma membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Partitioning to ordered membrane domains regulates the kinetics of secretory traffic [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Giant Plasma Membrane Vesicles: An Experimental Tool for Probing the Effects of Drugs and Other Conditions on Membrane Domain Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanical properties of plasma membrane vesicles correlate with lipid order, viscosity and cell density - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Impact of Thio-Miltefosine on Lipid Raft Integrity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thio-miltefosine's performance in disrupting lipid raft integrity against a common alternative, methyl-β-cyclodextrin (MβCD). The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key validation techniques.
Introduction to Lipid Rafts and this compound
Lipid rafts are dynamic, nanoscale domains within the plasma membrane enriched in cholesterol and sphingolipids. These microdomains serve as organizing centers for crucial cellular processes, including signal transduction.[1] The integrity of lipid rafts is vital for the proper functioning of many signaling pathways, and their disruption has been implicated in various diseases, making them a key therapeutic target.
This compound, an analog of the alkylphospholipid drug miltefosine (B1683995), is recognized for its ability to disrupt these critical membrane structures. Miltefosine and its analogs are known to modulate lipid rafts, impacting signaling pathways such as the Akt and EGFR pathways.[2][3] This guide will delve into the experimental validation of this disruptive effect.
Comparative Analysis of Lipid Raft Disrupting Agents
The efficacy of this compound in disrupting lipid raft integrity can be compared to other established agents. While direct comparative quantitative data for this compound is limited in publicly available literature, data for its close analog, miltefosine, serves as a valuable proxy.
Data Summary: this compound (as Miltefosine) vs. Methyl-β-cyclodextrin (MβCD)
| Agent | Target | Method of Quantification | Result | Reference |
| Miltefosine | Ganglioside GM1 (Lipid Raft Marker) | Flow Cytometry with Cholera Toxin B staining | ~26% decrease in GM1 levels in RAW macrophages (7.5 µM for 16h) | [1][4] |
| Methyl-β-cyclodextrin (MβCD) | Cholesterol | Filipin (B1216100) III Staining and Fluorescence Quantification | ~40% decrease in membrane cholesterol | [5] |
Experimental Protocols for Validating Lipid Raft Integrity
Accurate validation of lipid raft disruption is crucial. The following are detailed protocols for established methods that can be adapted for use with this compound.
Fluorescence Microscopy with Filipin Staining for Cholesterol Detection
This method visualizes and quantifies the cholesterol content within the plasma membrane, a key component of lipid rafts.
Protocol:
-
Cell Culture and Treatment: Plate cells on glass coverslips and culture to the desired confluency. Treat the cells with the desired concentration of this compound for a specified duration. Include a vehicle-treated control group.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.
-
Quenching: Wash the cells three times with PBS and quench the fixation reaction by incubating with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes.
-
Staining: Wash the cells again with PBS. Prepare a 50 µg/mL solution of Filipin III in PBS. Incubate the cells with the filipin solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the cells using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm).
-
Quantification: Acquire images and quantify the fluorescence intensity of the plasma membrane using image analysis software such as ImageJ or CellProfiler. Compare the fluorescence intensity between control and this compound-treated cells.
Detergent-Resistant Membrane (DRM) Isolation by Sucrose (B13894) Density Gradient Centrifugation
This biochemical method isolates lipid rafts based on their insolubility in non-ionic detergents at low temperatures.
Protocol:
-
Cell Lysis: After treatment with this compound or a control vehicle, wash cells with ice-cold PBS and lyse them in a cold lysis buffer containing 1% Triton X-100 for 30 minutes on ice.
-
Homogenization: Homogenize the cell lysate by passing it through a 22-gauge needle several times.
-
Sucrose Gradient Preparation: Mix the lysate with an equal volume of 80-90% sucrose solution in the lysis buffer. Place this mixture at the bottom of an ultracentrifuge tube.
-
Gradient Layering: Carefully layer decreasing concentrations of sucrose solutions (e.g., 30% and 5%) on top of the lysate-sucrose mixture.
-
Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection: Carefully collect fractions from the top of the gradient. The DRM fraction, containing the lipid rafts, will be found at the interface of the 5% and 30% sucrose layers.
-
Analysis: Analyze the collected fractions by Western blotting for the presence of lipid raft marker proteins (e.g., flotillin-1, caveolin-1) and the absence of non-raft proteins to confirm the successful isolation of DRMs. Quantify the protein levels to assess the effect of this compound.
Visualization of Affected Signaling Pathways
The disruption of lipid rafts by this compound can significantly impact cellular signaling. Below are diagrams illustrating the general mechanism of lipid raft disruption and its effect on the EGFR and Akt signaling pathways.
Conclusion
This compound demonstrates significant potential as a tool for studying and potentially targeting lipid raft-dependent cellular processes. The experimental data, primarily from its analog miltefosine, indicates a clear disruptive effect on lipid raft integrity. By utilizing the outlined experimental protocols, researchers can effectively validate and quantify the impact of this compound and compare its efficacy to other disrupting agents. The provided diagrams offer a visual representation of the downstream consequences of this disruption on key signaling pathways, aiding in the design and interpretation of future studies in this critical area of cell biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Miltefosine Affects Lipid Metabolism in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Miltefosine increases macrophage cholesterol release and inhibits NLRP3-inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Miltefosine's Impact on Membrane Domains: A Review of the Current Landscape
A comparative analysis between thio-Miltefosine and miltefosine (B1683995) on membrane domains is not currently feasible due to a lack of available research on this compound's specific interactions with cellular membranes. Extensive searches for scholarly articles and experimental data on this compound's effects on membrane properties such as lipid raft formation, membrane fluidity, and protein localization have yielded no direct comparative studies. Therefore, this guide will focus on a comprehensive analysis of miltefosine's well-documented impact on membrane domains, providing researchers, scientists, and drug development professionals with a detailed overview of its mechanism of action at the membrane level.
Miltefosine, an alkylphosphocholine drug, is known for its broad-spectrum activity against various pathogens and cancer cells, primarily attributed to its interaction with and disruption of cellular membranes.[1][2][3] Its multifaceted mechanism of action involves alterations to membrane fluidity, lipid metabolism, and key signaling pathways.[3][4][5]
Effects on Membrane Fluidity and Lipid Dynamics
Miltefosine has been shown to significantly increase the dynamics of both lipids and proteins within cellular membranes.[4][6] Electron paramagnetic resonance (EPR) spectroscopy studies have demonstrated that miltefosine induces a dramatic increase in membrane fluidity in various cell types, including Leishmania promastigotes and erythrocytes.[4][7] This effect is concentration-dependent and occurs at levels similar to those required for its cytotoxic activity.[4]
Interaction with Lipid Rafts and Sterols
A key aspect of miltefosine's mechanism is its interaction with lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[1][7][8] Studies suggest that miltefosine has a high affinity for these cholesterol-rich domains and can be considered a lipid raft modulator.[1][8] By inserting itself into these domains, miltefosine disrupts their structure and function, which can, in turn, interfere with various cellular processes that are dependent on lipid raft integrity, such as signal transduction.[2][9] Furthermore, miltefosine has been shown to interact with sterols, a critical component of lipid rafts, which may contribute to its disruptive effect on these membrane domains.[10]
Impact on Signaling Pathways
By altering the physical properties of the membrane and interacting with lipid rafts, miltefosine influences several crucial signaling pathways. It has been shown to inhibit protein kinase C and phospholipases A2, C, and D, which are enzymes involved in phospholipid metabolism and signaling cascades.[1][2][3] Additionally, miltefosine can trigger apoptosis by interfering with lipid-dependent cell signaling pathways.[1][2] Its ability to disrupt the association of GPI-anchored proteins with the cell membrane further contributes to its cytotoxic effects by impairing their function in processes like signal transduction and cell adhesion.[3]
Data Presentation
| Parameter | Effect of Miltefosine | Cell Type/Model System | Experimental Technique | Reference |
| Membrane Dynamics | Dramatic increase | Leishmania amazonensis promastigotes | EPR Spectroscopy | [4] |
| Membrane Fluidity | Marked increase | Erythrocyte ghost membranes, Detergent-resistant membranes | EPR Spectroscopy | [4][7] |
| Lipid Raft Interaction | Affinity for cholesterol-rich lipid rafts | Model systems | Not specified | [1] |
| Phosphatidylcholine Content | Significant reduction | Leishmania donovani promastigotes | Not specified | [5] |
| Phosphatidylethanolamine Content | Enhanced | Leishmania donovani promastigotes | Not specified | [5] |
| C24 Alkylated Sterol Content | Strong reduction | Leishmania donovani promastigotes | Not specified | [5] |
| Cholesterol Content | Enhancement | Leishmania donovani promastigotes | Not specified | [5] |
Experimental Protocols
Electron Paramagnetic Resonance (EPR) Spectroscopy for Membrane Dynamics
This protocol is based on methodologies used to assess the effect of miltefosine on the membrane dynamics of Leishmania promastigotes.[4][6]
1. Spin Labeling:
- Leishmania promastigotes are washed and resuspended in a suitable buffer (e.g., PBS).
- A spin-labeled lipid (e.g., 5-doxyl stearic acid) or a thiol-specific spin label is added to the cell suspension.
- The mixture is incubated to allow the spin label to incorporate into the cell membranes.
- Unincorporated spin label is removed by washing the cells.
2. Miltefosine Treatment:
- A stock solution of miltefosine in an appropriate solvent (e.g., ethanol) is prepared.
- Aliquots of the miltefosine stock solution are added to the spin-labeled cell suspension to achieve the desired final concentrations.
- The cells are incubated with miltefosine for a specified period.
3. EPR Measurement:
- The treated cell suspension is transferred to a capillary tube.
- EPR spectra are recorded using an EPR spectrometer at a specific temperature.
- The spectral parameters, which reflect the mobility of the spin label, are analyzed to determine changes in membrane dynamics.
Visualizations
References
- 1. Cellular transport and lipid interactions of miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 4. Miltefosine Increases Lipid and Protein Dynamics in Leishmania amazonensis Membranes at Concentrations Similar to Those Needed for Cytotoxicity Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease [mdpi.com]
- 6. The cytotoxic activity of miltefosine against Leishmania and macrophages is associated with dynamic changes in plasma membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The putative lipid raft modulator miltefosine displays immunomodulatory action in T-cell dependent dermal inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling the Efficacy of Thio-Miltefosine: A Comparative Analysis with Known Raft Modulators
For Immediate Release
In the dynamic field of cellular biology and drug development, the intricate landscape of the plasma membrane, particularly the role of lipid rafts, continues to be a focal point of research. These specialized microdomains are pivotal in orchestrating a multitude of cellular processes, including signal transduction, protein trafficking, and pathogenesis. Consequently, molecules that can modulate the structure and function of lipid rafts are of significant interest as potential therapeutic agents. This guide provides a comprehensive comparison of the efficacy of thio-Miltefosine and other prominent lipid raft modulators, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction to Lipid Raft Modulation
Lipid rafts are transient, nanoscale domains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins. Their unique composition confers a more ordered and less fluid state compared to the surrounding bilayer, creating platforms for the assembly of signaling complexes. The ability to modulate these rafts—either by disrupting their formation or altering their composition—holds immense therapeutic potential for a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.
Miltefosine (B1683995), an alkylphosphocholine compound, is a well-documented lipid raft modulator with a broad spectrum of biological activities.[1] Its thio-analog, this compound, represents a next-generation molecule with potential for enhanced efficacy and a modified mechanism of action. This guide will delve into a comparative analysis of these compounds alongside other known raft modulators.
Comparative Efficacy of Raft Modulators
The efficacy of lipid raft modulators can be assessed through various in vitro and cellular assays that measure their impact on membrane properties, signaling pathways, and biological outcomes such as cytotoxicity against cancer cells or pathogens.
Data Presentation: Quantitative Comparison of Raft Modulator Efficacy
To facilitate a clear comparison, the following table summarizes key quantitative data for Miltefosine and its analogs against various cell lines and pathogens. It is important to note that specific data for this compound is currently limited in publicly available literature; therefore, data for closely related analogs are presented.
| Compound | Target Organism/Cell Line | Assay Type | Efficacy Metric (e.g., IC50, MIC) | Reference |
| Miltefosine | Leishmania donovani (promastigotes) | Cytotoxicity | MIC: 2.5-3.3 µg/mL | [2] |
| Candida albicans | Cytotoxicity | MIC: 2.5-3.3 µg/mL | [2] | |
| Human Macrophages (J774A.1) | Cytotoxicity | IC50: >25 µg/mL | [3] | |
| Miltefosine Analog (3a) | Candida albicans | Cytotoxicity | MIC: 2.5-5.0 µg/mL | [2] |
| Human Cell Lines | Cytotoxicity | Low cytotoxicity (similar to Miltefosine) | [2] | |
| Polymer-coated Miltefosine | Leishmania tropica (promastigotes) | Cytotoxicity (MTT Assay) | Increased efficacy compared to free Miltefosine | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the efficacy of lipid raft modulators.
Lipid Raft Isolation via Sucrose (B13894) Density Gradient Centrifugation
This technique separates the detergent-resistant membrane fractions (lipid rafts) from the more soluble portions of the cell membrane.[6][7][8][9]
Protocol:
-
Cell Lysis: Harvest cells and lyse them in a cold lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100).
-
Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube (e.g., layers of 40%, 30%, and 5% sucrose).
-
Sample Loading: Load the cell lysate at the bottom of the sucrose gradient.
-
Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts will be concentrated at the interface of the lower density sucrose layers.
-
Analysis: Analyze the protein and lipid content of each fraction using techniques like Western blotting for raft marker proteins (e.g., flotillin, caveolin) and cholesterol assays.
Membrane Fluidity Measurement using Laurdan Staining
Laurdan is a fluorescent probe that exhibits a spectral shift depending on the lipid packing of the membrane. This allows for the quantification of membrane fluidity.[10][11][12][13][14]
Protocol:
-
Cell Staining: Incubate live cells with Laurdan dye.
-
Fluorescence Spectroscopy/Microscopy: Acquire fluorescence emission spectra or images at two different wavelengths (e.g., 440 nm for the ordered phase and 490 nm for the disordered phase).
-
Generalized Polarization (GP) Calculation: Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490). A higher GP value indicates a more ordered (less fluid) membrane.
-
Data Analysis: Compare the GP values of control cells with cells treated with the raft modulating compounds.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the raft modulators for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mandatory Visualizations
To further elucidate the concepts and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Cellular transport and lipid interactions of miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activities of miltefosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activities of miltefosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro efficacy of polymer coated miltefosine drug against leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions | Springer Nature Experiments [experiments.springernature.com]
- 10. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
Cross-Validation of Thio-Miltefosine's Mechanism of Action: A Comparative Analysis Across Cell Lines
A comprehensive examination of the anti-cancer mechanisms of alkylphosphocholines, with a focus on Miltefosine and its analogues, reveals a multi-faceted approach to inducing cell death in malignant cells. While specific data for a compound explicitly named "thio-Miltefosine" is not available in the current scientific literature, this guide provides a comparative analysis of the well-documented parent compound, Miltefosine, and its derivatives. This information serves as a crucial reference for researchers in oncology and drug development.
Miltefosine, an alkylphosphocholine originally developed as an anti-leishmanial agent, has demonstrated significant anti-cancer properties.[1][2] Its mechanism of action is complex, primarily involving the disruption of cell membrane integrity, inhibition of critical cell survival signaling pathways, and the induction of programmed cell death, or apoptosis.[3] This guide will delve into these mechanisms, presenting experimental data from various cancer cell lines to provide a cross-validated understanding of its therapeutic potential.
Disruption of Cellular Membranes and Lipid Metabolism
A primary mode of action for Miltefosine and its analogues is their ability to integrate into the lipid bilayer of cellular membranes.[3] This insertion alters membrane fluidity and disrupts crucial lipid metabolism pathways, which are essential for cell survival and function.[3] Specifically, Miltefosine has been shown to inhibit phosphatidylcholine biosynthesis, a key component of cell membranes.[2][4] This disruption of membrane homeostasis is a critical initiating event in the cascade leading to cell death.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated, promoting uncontrolled cell division and resistance to apoptosis. Miltefosine has been identified as an inhibitor of this critical survival pathway, specifically targeting the activation of Akt (also known as Protein Kinase B).[2][3] By inhibiting Akt, Miltefosine effectively blocks downstream signaling that promotes cell survival, thereby sensitizing cancer cells to apoptotic stimuli.
dot
Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
Induction of Apoptosis
A hallmark of Miltefosine's anti-cancer activity is its ability to induce apoptosis in a wide range of cancer cell lines.[3][5] This programmed cell death is a consequence of the aforementioned mechanisms, including membrane disruption and signaling pathway inhibition. The induction of apoptosis by Miltefosine is often characterized by classic morphological and biochemical changes, such as cell shrinkage, DNA fragmentation, and the activation of caspases.
Cross-Validation in Different Cell Lines
The efficacy of Miltefosine and its analogues has been evaluated in numerous cancer cell lines, providing a basis for cross-validating its mechanism of action. While the specific sensitivities may vary, the fundamental mechanisms of membrane disruption, PI3K/Akt pathway inhibition, and apoptosis induction are consistently observed across different cancer types.
| Cell Line | Cancer Type | Key Findings | Reference |
| P388 | Leukemia | Antineoplastic activity observed, including in mitoxantrone-resistant cells. | [1] |
| B16 | Melanoma | Investigated as a murine tumor model for alkylphosphocholine activity. | [1] |
| C3H and Ca 755 | Mammary Carcinoma | Showed response to hexadecylphosphocholine (HPC). | [1] |
| MT-1 | Human Mammary Tumor | Demonstrated a positive response to HPC in nude mice. | [1] |
| Neuroblastoma Cell Lines | Neuroblastoma | CLR1404, an alkylphosphocholine analog, induced irreversible apoptosis and cell death. | [6] |
| Human Leukemic Cells | Leukemia | The ether lipid ET-18-OCH3 (Edelfosine) was a potent and selective inducer of apoptosis. | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of the test compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Signaling Pathway Proteins
-
Treat cells with the test compound for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Treat cells with the test compound for the indicated time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
dot
Figure 2: General experimental workflow for cross-validating the mechanism of action.
Conclusion
The available evidence strongly supports a multi-pronged mechanism of action for Miltefosine and its analogues against cancer cells. The consistent findings across various cell lines regarding membrane disruption, inhibition of the PI3K/Akt/mTOR pathway, and induction of apoptosis provide a solid foundation for their further development as anti-cancer therapeutics. While the specific entity "this compound" remains to be characterized in the scientific literature, the extensive data on its parent compound and related structures offer valuable insights into the potential mechanisms that a thio-analogue might employ. Further research into novel alkylphosphocholine derivatives is warranted to explore their therapeutic potential and refine their anti-cancer activity.
References
- 1. Antitumor effects of alkylphosphocholines in different murine tumor models: use of liposomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (Edelfosine): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor-selective anti-cancer effects of the synthetic alkyl phosphocholine analog CLR1404 in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
thio-Miltefosine versus edelfosine: a comparison of membrane interaction
For Researchers, Scientists, and Drug Development Professionals
Miltefosine (B1683995) and edelfosine (B1662340) are synthetic alkylphospholipids (APLs) that have garnered significant interest in the scientific community for their potent anticancer and antiprotozoal activities. A primary mechanism of action for both compounds involves their interaction with cellular membranes, leading to alterations in membrane structure and function, and ultimately inducing apoptosis. This guide provides a detailed comparison of the membrane interactions of miltefosine and edelfosine, supported by experimental data, to aid researchers in understanding their distinct and overlapping mechanisms.
Biophysical Effects on the Plasma Membrane
Both miltefosine and edelfosine insert into the plasma membrane, but their effects on membrane fluidity and lipid raft organization show subtle differences.
Membrane Fluidity
Studies on model membranes have indicated that both edelfosine and its parent compound miltefosine can induce a mild increase in membrane fluidity.[1][2] However, this effect is reported to be more pronounced for edelfosine than for miltefosine.[1] In some contexts, miltefosine has been associated with an increase in membrane rigidity, particularly after longer incubation periods, which may be linked to the induction of oxidative stress.[3] Electron paramagnetic resonance (EPR) spectroscopy has shown that miltefosine can cause a dramatic increase in the molecular dynamics of membranes in various cell types.[4][5] Edelfosine has been found to increase the fluidity of model membranes, with a more significant effect on tumor cell models compared to normal cell models.[6]
Lipid Raft Disruption
Lipid rafts, cholesterol- and sphingolipid-enriched microdomains, are crucial signaling platforms in the plasma membrane. Both miltefosine and edelfosine are known to accumulate in and disrupt these domains.[2][7] This disruption is a key aspect of their apoptotic mechanism. Miltefosine has been shown to use lipid rafts as entry points into cells and acts as a lipid raft-disrupting agent.[8] Flow cytometry quantification has shown a decrease in the lipid raft marker GM1 in cells treated with miltefosine.[8] Edelfosine also accumulates in lipid rafts, interacting with cholesterol and leading to the disorganization of these domains.[2][9][10]
Comparative Data on Membrane Interaction
The following tables summarize quantitative data from various studies to provide a clear comparison of the effects of miltefosine and edelfosine on key membrane-related parameters.
| Parameter | Miltefosine | Edelfosine | Cell/Model System | Reference |
| Effect on Membrane Fluidity | Mild increase, can also induce rigidity | Noticeable increase | Model membranes, Leishmania, Erythrocytes | [1][3][4][5][6] |
| Lipid Raft Disruption | Yes, reduces GM1 levels | Yes, interacts with cholesterol | RAW macrophages, Cancer cells | [2][7][8][9][10] |
Induction of Apoptosis
The membrane-altering effects of miltefosine and edelfosine are directly linked to their ability to induce apoptosis in cancer cells and parasites.
Apoptotic Pathways
Both compounds can trigger apoptosis through pathways involving death receptors and mitochondrial-dependent mechanisms. Miltefosine is known to induce apoptosis by disrupting lipid metabolism and inhibiting signaling pathways like the Akt pathway.[11] It can also lead to the production of reactive oxygen species (ROS) in mitochondria.[11] Edelfosine induces apoptosis by promoting the clustering of Fas/CD95 death receptors within lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation.[12] This process can also involve the mitochondrial pathway through the release of cytochrome c.[13]
Edelfosine-induced apoptosis signaling pathway.
Miltefosine-induced apoptosis signaling pathway.
Cytotoxicity
The cytotoxic effects of miltefosine and edelfosine have been quantified in various cell lines, with their efficacy often measured by the half-maximal inhibitory concentration (IC50) for apoptosis or cell viability.
| Compound | IC50 (Apoptosis/Viability) | Cell Line/Organism | Incubation Time | Reference |
| Miltefosine | 13.6 ± 2.0 µM (Viability) | Leishmania donovani promastigotes | - | [14] |
| Miltefosine | ~15.5% apoptosis at IC50 | Toxoplasma gondii tachyzoites | 24 h | [15] |
| Miltefosine | ~48.0% apoptosis at IC50 | Toxoplasma gondii tachyzoites | 48 h | [15] |
| Miltefosine | ~81.3% apoptosis at IC50 | Toxoplasma gondii tachyzoites | 72 h | [15] |
| Miltefosine | 45.42 µg/ml | Leishmania donovani promastigotes | 24 h | [16] |
| Miltefosine | 36.68 µg/ml | Leishmania donovani promastigotes | 72 h | [16] |
| Edelfosine | ~38% apoptosis at 20 µM | PANC-1 CSCs | 5 days | [17] |
| Edelfosine | GR50 values vary | Pancreatic cancer primary cultures | 72 h | [17] |
| Edelfosine | < 1% apoptosis at 0.5 µg/mL | Jurkat cells | 48 h | [18] |
| Edelfosine | 4-5% apoptosis at 1.0 µg/mL | Jurkat cells | 48 h | [18] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Fluorescence Anisotropy Measurement of Membrane Fluidity using DPH
This protocol is used to assess membrane fluidity by measuring the rotational mobility of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
Workflow for DPH fluorescence anisotropy measurement.
Materials:
-
Liposome suspension
-
DPH (1,6-diphenyl-1,3,5-hexatriene) stock solution (e.g., 1 mM in DMSO)
-
Spectrofluorometer with polarization filters
Procedure:
-
Prepare a suspension of liposomes in a suitable buffer.
-
Add the DPH stock solution to the liposome suspension to achieve the desired final concentration and DPH-to-lipid ratio (e.g., 1:250 to 1:300).
-
Incubate the mixture at a controlled temperature for a sufficient time to allow DPH to incorporate into the lipid bilayers (e.g., 30 minutes at 45°C).
-
Transfer the sample to a cuvette and place it in the spectrofluorometer.
-
Set the excitation wavelength to 357 nm and the emission wavelength to 430 nm.[19]
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH) to determine the G-factor (G = I_HV / I_HH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).
Laurdan GP Measurement of Membrane Fluidity in Live Cells
This protocol uses the fluorescent probe Laurdan to measure changes in membrane lipid order (fluidity) by quantifying its generalized polarization (GP).
Workflow for Laurdan GP measurement in live cells.
Materials:
-
Cultured cells
-
Laurdan stock solution
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Culture cells in a suitable format (e.g., on coverslips for microscopy or in microplates for plate reader analysis).
-
Treat the cells with the desired concentrations of miltefosine or edelfosine for the specified duration.
-
Prepare a Laurdan working solution and add it to the cells. Incubate to allow the probe to label the cell membranes.
-
Wash the cells with buffer to remove any unincorporated Laurdan.
-
Acquire fluorescence images or readings using an excitation wavelength of approximately 350 nm.[20]
-
Measure the emission intensity at two wavelengths: 440 nm (characteristic of ordered/gel phase) and 490 nm (characteristic of disordered/liquid-crystalline phase).[20][21]
-
Calculate the Generalized Polarization (GP) value for each sample using the formula: GP = (I_440 - I_490) / (I_440 + I_490).[20][21]
References
- 1. Edelfosine and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Miltefosine and amphoterin B induce membrane rigidity in Leishmania amazonensis and Leishmania-infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of miltefosine with the lipid and protein components of the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Miltefosine Increases Lipid and Protein Dynamics in Leishmania amazonensis Membranes at Concentrations Similar to Those Needed for Cytotoxicity Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of edelfosine on tumor and normal cells model membranes--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid raft‐disrupting miltefosine preferentially induces the death of colorectal cancer stem‐like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Edelfosine - Wikipedia [en.wikipedia.org]
- 13. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Evaluation of In Vitro Cytotoxic and Apoptotic Effects of Miltefosine on the Toxoplasma gondii RH Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Edelfosine-induced metabolic changes in cancer cells that precede the overproduction of reactive oxygen species and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jasco-global.com [jasco-global.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Miltefosine's Action on Plasma Membranes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the alkylphospholipid drug Miltefosine (B1683995), focusing on the specificity of its action on the plasma membranes of pathogenic protozoa, particularly Leishmania, versus mammalian host cells. While the user inquired about "thio-Miltefosine," the available scientific literature predominantly refers to "Miltefosine." This guide will proceed with the assumption that the intended subject is Miltefosine, a crucial drug in the treatment of leishmaniasis.
Miltefosine's efficacy is attributed to its multifaceted interaction with cellular membranes, leading to the disruption of critical cellular processes in parasites.[1][2][3] Its specificity is a key determinant of its therapeutic window, and understanding the nuances of its membrane interactions is paramount for the development of new, more targeted therapies.
Comparative Analysis of Miltefosine's Effects
The following table summarizes the differential effects of Miltefosine on parasite and mammalian cell plasma membranes, based on available experimental data.
| Feature Affected | Effect on Parasite Plasma Membrane (e.g., Leishmania) | Effect on Mammalian Plasma Membrane (e.g., Macrophages, Erythrocytes) | Key Experimental Findings |
| Membrane Fluidity | Significant increase in membrane fluidity.[4][5] | Moderate increase in membrane fluidity, particularly in detergent-resistant membranes (DRMs).[6][7] | Electron Paramagnetic Resonance (EPR) spectroscopy revealed a marked increase in the dynamics of spin-labeled lipids and proteins in Leishmania membranes at cytotoxic concentrations.[4][5] In erythrocyte ghosts, the effect was also observed but to a lesser extent.[6][7] |
| Lipid Rafts | Disruption of lipid raft integrity.[6][8] | Modulator of lipid rafts.[6][7] | Miltefosine was shown to disrupt GM1-rich lipid rafts in macrophages.[8] In model membranes, it could replace a significant portion of sphingomyelin (B164518) without altering molecular dynamics, suggesting modulation rather than complete disruption.[6][7] |
| Phospholipid Metabolism | Inhibition of phosphatidylcholine biosynthesis and alteration of phospholipid composition.[1][2] | Inhibition of phosphatidylcholine biosynthesis, but with lower potency compared to parasites.[1] | Studies have shown that Miltefosine is a more potent inhibitor of phosphatidylethanolamine (B1630911) N-methyltransferase in Trypanosoma cruzi than in mammalian cells.[1] |
| Protein Dynamics | Marked increase in protein dynamics and exposure to aqueous environment.[4][5] | Acts predominantly on the protein component, causing conformational changes.[6][7] | EPR spectroscopy with thiol-specific spin labels indicated that Miltefosine binds to membrane proteins, leading to increased dynamics and a more solvent-exposed conformation in both parasite and mammalian cells.[4][5] |
| Induction of Apoptosis | Potent inducer of apoptosis-like cell death, characterized by phosphatidylserine (B164497) (PS) exposure and DNA fragmentation.[9][10][11][12] | Can induce apoptosis, particularly in cancer cells.[2][3] | Flow cytometry analysis using Annexin V staining demonstrated significant PS externalization in Leishmania promastigotes treated with Miltefosine.[10][12] |
| Cytotoxicity (IC50/EC50) | Highly cytotoxic with low micromolar IC50/EC50 values. For example, the IC50 for L. infantum promastigotes was 7 µM.[10] The EC50 for various Leishmania species ranges from 3.3 to 37.2 µM.[13] | Less cytotoxic to host cells, with higher IC50 values. For instance, the cw50 for macrophages was 8.7µM, while for Leishmania it was 2.4-3.1µM.[5] | MTT assays and other viability studies consistently show a therapeutic window between the concentrations required to kill parasites and those toxic to host cells.[5][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a drug's membrane-specific actions. Below are outlines of key experimental protocols cited in the comparative analysis.
Membrane Fluidity and Protein Dynamics Assessment using Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To measure changes in the mobility of lipids and proteins within the plasma membrane upon treatment with Miltefosine.
Methodology:
-
Cell Preparation: Leishmania promastigotes or mammalian cells (e.g., macrophages, erythrocytes) are harvested and washed.
-
Spin Labeling:
-
For lipid dynamics, cells are incubated with a lipid spin label (e.g., 5-doxyl stearic acid).
-
For protein dynamics, a thiol-specific spin label (e.g., 4-maleimido-TEMPO) is used to label cysteine residues of membrane proteins.
-
-
Miltefosine Treatment: Labeled cells are incubated with varying concentrations of Miltefosine for a defined period.
-
EPR Spectroscopy: The EPR spectra of the spin-labeled cells are recorded.
-
Data Analysis: Changes in the spectral line shape and width provide information about the rotational mobility of the spin label, which reflects the fluidity of its microenvironment. Increased mobility indicates higher membrane fluidity or protein dynamics.[4][5]
Analysis of Lipid Rafts
Objective: To investigate the effect of Miltefosine on the integrity of lipid rafts.
Methodology:
-
Cell Treatment: Cells are treated with Miltefosine at the desired concentration and duration.
-
Lipid Raft Staining: Cells are stained with a fluorescently labeled cholera toxin B subunit (e.g., FITC-CTB), which specifically binds to the ganglioside GM1, a marker for lipid rafts.
-
Microscopy and Flow Cytometry: The distribution and intensity of the fluorescent signal are analyzed using fluorescence microscopy or quantified by flow cytometry.
-
Data Interpretation: A decrease in CTB binding or a more diffuse staining pattern indicates disruption of lipid rafts.[8]
Apoptosis Assay via Annexin V Staining and Flow Cytometry
Objective: To quantify the extent of apoptosis induced by Miltefosine through the detection of phosphatidylserine (PS) externalization.
Methodology:
-
Cell Culture and Treatment: Leishmania promastigotes or mammalian cells are cultured and treated with different concentrations of Miltefosine.
-
Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V (e.g., FITC-Annexin V) and a viability dye (e.g., propidium (B1200493) iodide, PI) are added.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis:
Visualizing Miltefosine's Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to Miltefosine's action on plasma membranes.
Caption: Proposed mechanism of Miltefosine's action on the plasma membrane.
Caption: Simplified signaling pathway of Miltefosine-induced apoptosis.
Caption: General experimental workflow for assessing Miltefosine's specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. Cellular transport and lipid interactions of miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Miltefosine Increases Lipid and Protein Dynamics in Leishmania amazonensis Membranes at Concentrations Similar to Those Needed for Cytotoxicity Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cytotoxic activity of miltefosine against Leishmania and macrophages is associated with dynamic changes in plasma membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. researchgate.net [researchgate.net]
- 9. Miltefosine induces apoptosis-like death in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpa.tums.ac.ir [ijpa.tums.ac.ir]
- 11. Miltefosine induces apoptosis-like death in Leishmania donovani promastigotes. [epistemonikos.org]
- 12. researchgate.net [researchgate.net]
- 13. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
Independent Verification of Thio-Miltefosine's Effects on Membrane Phase Separation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the effects of thio-miltefosine on membrane phase separation is not currently available in the public domain. This guide provides a comparative analysis based on its close structural analog, miltefosine (B1683995). The replacement of the oxygen atom with a sulfur atom in the phosphocholine (B91661) headgroup of this compound is expected to result in similar, if not identical, effects on membrane biophysical properties. However, independent verification is crucial.
This guide offers a framework for such verification by comparing the known effects of miltefosine with other well-characterized membrane-modulating agents. Detailed experimental protocols are provided to facilitate these studies.
Comparison of Membrane-Modulating Agents
The following table summarizes the quantitative effects of miltefosine and alternative compounds on key membrane properties related to phase separation. This data is compiled from various studies and serves as a benchmark for the independent verification of this compound.
| Compound | Target/Mechanism | Effect on Lipid Rafts | Quantitative Measurement | Reference Compound(s) |
| Miltefosine | Intercalates into the plasma membrane, disrupts lipid packing, and alters signaling pathways.[1][2] | Disrupts lipid rafts, leading to a decrease in ordered domains.[3][4] | ~26% decrease in GM1 (a lipid raft marker) in RAW macrophages treated with 7.5 µM Miltefosine. | Not Applicable |
| Increases membrane fluidity.[5][6] | Significant increase in membrane dynamics detected by EPR spectroscopy at cytotoxic concentrations.[5][6] | |||
| Aspirin (B1665792) | Interacts with the lipid bilayer, particularly in cholesterol-rich domains.[7][8][9][10] | Disrupts the organization of liquid-ordered (Lo) phases and inhibits the formation of cholesterol-rich domains.[7][11] | Addition of 1 mol% aspirin suppresses long-range order in DMPC bilayers, inducing a fluid-like state.[8][10] | Not Applicable |
| Increases membrane fluidity.[7] | Creates local increases in area per lipid.[7] | |||
| Local Anesthetics (Lidocaine, Dibucaine) | Partition into the lipid membrane, altering its physical properties.[12][13][14] | Disrupt raft-like liquid-ordered membrane domains.[12] | Dibucaine is more potent than lidocaine (B1675312) in increasing membrane fluidity.[14] | Not Applicable |
| Increase membrane fluidity.[12][14] | IC50 for cytotoxicity in fibroblasts: Lidocaine (546 µM), Tetracaine (219 µM), indicating higher membrane disruption by tetracaine.[14] |
Experimental Protocols for Verification
To independently verify the effects of this compound on membrane phase separation, the following experimental protocols are recommended.
Fluorescence Microscopy for Visualization of Lipid Raft Disruption
This method allows for the direct visualization of changes in lipid raft integrity upon treatment with this compound.
Principle: Lipid rafts are enriched in specific lipids, such as the ganglioside GM1. Fluorescently labeled cholera toxin B subunit (CTX-B), which binds specifically to GM1, can be used to visualize these domains. Disruption of lipid rafts by an agent like this compound would lead to a more diffuse distribution of the fluorescent signal.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages or a relevant cell line for your research) on glass-bottom dishes suitable for microscopy.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (and miltefosine as a positive control) for a predetermined time (e.g., 1-4 hours). Include an untreated control.
-
-
Labeling of Lipid Rafts:
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with a fluorescently labeled CTX-B conjugate (e.g., Alexa Fluor 488-CTX-B) at a concentration of 1-5 µg/mL in a serum-free medium for 30-60 minutes at 4°C. This allows binding to the membrane without significant internalization.
-
Wash the cells three times with cold PBS to remove unbound CTX-B.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the dishes.
-
Immediately image the cells using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Acquire images from multiple fields of view for each treatment condition.
-
-
Analysis:
-
Visually inspect the distribution of the fluorescent signal. In control cells, expect to see punctate or clustered patterns indicative of intact lipid rafts. In treated cells, look for a more uniform and diffuse fluorescence pattern, suggesting raft disruption.
-
For quantitative analysis, measure the fluorescence intensity and the degree of clustering using image analysis software (e.g., ImageJ/Fiji). Parameters such as the coefficient of variation of pixel intensity can be used to quantify the "patchiness" of the signal.
-
Fluorescence Anisotropy to Measure Changes in Membrane Order
This technique provides quantitative data on the ordering of lipids in the membrane, which is affected by the presence of lipid rafts and membrane-disrupting agents.
Principle: Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. In a more ordered (less fluid) environment, the probe's rotation is restricted, leading to higher anisotropy values. Conversely, in a more fluid environment, the probe rotates more freely, resulting in lower anisotropy.
Protocol:
-
Preparation of Liposomes (Model Membranes):
-
Prepare large unilamellar vesicles (LUVs) with a lipid composition that mimics the plasma membrane and forms lipid rafts (e.g., a ternary mixture of DOPC, cholesterol, and sphingomyelin).
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or a fluorescently labeled phospholipid, into the liposome (B1194612) preparation at a low molar ratio (e.g., 1:500 probe:lipid).
-
-
Treatment:
-
Incubate the liposome suspension with various concentrations of this compound, miltefosine, and other control compounds.
-
-
Measurement:
-
Use a fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the probe's excitation wavelength.
-
Measure the fluorescence emission intensity with the emission polarizer oriented vertically (I_parallel) and horizontally (I_perpendicular).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the G-factor, a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.
-
-
Analysis:
-
Compare the anisotropy values across different treatment conditions. A decrease in anisotropy indicates an increase in membrane fluidity and a disruption of ordered lipid domains.
-
Laurdan Generalized Polarization (GP) to Assess Membrane Fluidity
Laurdan is a fluorescent probe that is sensitive to the polarity of its environment in the lipid membrane, which correlates with membrane fluidity.
Principle: The emission spectrum of Laurdan shifts depending on the degree of water penetration into the lipid bilayer. In more ordered, less fluid membranes (gel phase), the emission maximum is around 440 nm. In more disordered, fluid membranes (liquid-crystalline phase), the emission maximum shifts to around 490 nm. The Generalized Polarization (GP) value is calculated from the intensities at these two wavelengths and provides a ratiometric measure of membrane fluidity.
Protocol:
-
Cell or Liposome Staining:
-
Incubate cells or liposomes with a final concentration of 5-10 µM Laurdan for 30-60 minutes at 37°C.
-
-
Treatment:
-
Add this compound, miltefosine, or other compounds at the desired concentrations and incubate for the desired time.
-
-
Measurement:
-
For cuvette-based measurements, use a fluorometer. For cellular imaging, use a two-photon or confocal microscope equipped with appropriate filters.
-
Excite the Laurdan at ~350-400 nm.
-
Measure the emission intensity at 440 nm (I_440) and 490 nm (I_490).
-
Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)
-
-
Analysis:
-
A decrease in the GP value indicates an increase in membrane fluidity. Compare the GP values of treated samples to the untreated control.
-
Visualizations
Experimental Workflow for Assessing Membrane Phase Separation
Caption: Workflow for verifying this compound's membrane effects.
Proposed Signaling Pathway of this compound on Membrane Phase Separation
Caption: this compound's proposed mechanism on membrane rafts.
References
- 1. Cellular transport and lipid interactions of miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid raft‐disrupting miltefosine preferentially induces the death of colorectal cancer stem‐like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miltefosine Increases Lipid and Protein Dynamics in Leishmania amazonensis Membranes at Concentrations Similar to Those Needed for Cytotoxicity Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miltefosine increases lipid and protein dynamics in Leishmania amazonensis membranes at concentrations similar to those needed for cytotoxicity activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspirin locally disrupts the liquid-ordered phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of Aspirin (Acetylsalicylic Acid) with Lipid Membranes | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of Aspirin (Acetylsalicylic Acid) with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic and Cardiotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of the Membrane Affinity of Local Anesthetics Using a Model Cell Membrane [mdpi.com]
- 14. Quantitative Analysis of the Membrane Affinity of Local Anesthetics Using a Model Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thio-Miltefosine and Other Alkylphosphocholine Analogs in Anti-Leishmanial and Anti-Cancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological impact of thio-Miltefosine and other key alkylphosphocholine (APC) analogs, including the parent compound miltefosine (B1683995) and its close derivative, oleylphosphocholine (B1677266) (OlPC). The information presented is curated from peer-reviewed experimental data to assist researchers in understanding the therapeutic potential and mechanisms of action of these compounds.
Introduction to Alkylphosphocholines
Alkylphosphocholines are a class of synthetic phospholipid analogs that have garnered significant interest for their broad-spectrum therapeutic activities, most notably as anti-leishmanial and anti-cancer agents.[1][2] Their amphipathic nature allows them to interact with and disrupt cell membranes, leading to the modulation of key signaling pathways and, ultimately, cell death in target organisms and cancer cells.[3][4] Miltefosine, the first orally administered drug for leishmaniasis, serves as the archetypal compound of this class.[5][6] This guide will delve into the comparative efficacy and mechanisms of miltefosine, its thio-analog, and other notable APCs.
While direct experimental data on "this compound" (hexadecylthiophosphocholine) is limited in publicly available literature, this guide incorporates data on a closely related sulfur-containing analog, 1-S-hexadecyl-2-O-ethyl-glycero-3-phosphocholine, to provide insights into the potential impact of sulfur substitution.[7]
Comparative Efficacy and Cytotoxicity
The following tables summarize the in vitro efficacy and cytotoxicity of various alkylphosphocholine analogs against Leishmania parasites and cancer cell lines.
Table 1: Anti-Leishmanial Activity of Alkylphosphocholine Analogs
| Compound | Leishmania Species | Assay Type | IC50 / EC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Miltefosine | L. donovani | Intracellular amastigotes | 2.1 - 4.2 | >10 | [8] |
| L. major | Intracellular amastigotes | 7.7 | - | [8] | |
| L. amazonensis | Intracellular amastigotes | 17 | 5 | [9] | |
| Oleylphosphocholine (OlPC) | L. donovani | Intracellular amastigotes | <5 | - | [8] |
| L. major | Intracellular amastigotes | 8.1 µg/mL | 7.0 | [10] | |
| Thio-analog (1-S-hexadecyl-2-O-ethyl-glycero-3-phosphocholine) | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
Table 2: Anti-Cancer Activity of Alkylphosphocholine Analogs
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| Miltefosine (ET-18-OMe) | HL-60 (Leukemia) | Cell Proliferation | ~2.5 | [7] |
| Thio-analog (1-S-hexadecyl-2-O-ethyl-glycero-3-phosphocholine) | HL-60 (Leukemia) | Cell Proliferation | ~2.5 | [7] |
| Ovarian Carcinoma | Clonogenic Assay | More active than ET-18-OMe | [7] | |
| CLR1404 (Radioiodinated APC) | Multiple human cancer cell lines | Cell Uptake | 2.3-2.8x selective uptake vs normal cells | [11] |
Mechanisms of Action
Alkylphosphocholine analogs exert their therapeutic effects through a multi-faceted mechanism of action that primarily involves the disruption of cell membrane integrity and the interference with crucial intracellular signaling pathways.
Disruption of Phospholipid Metabolism
A primary target of miltefosine and its analogs in Leishmania is the biosynthesis of phosphatidylcholine (PC), an essential component of the parasite's cell membrane.[12] These compounds are known to inhibit key enzymes in the PC biosynthesis pathway, leading to altered membrane fluidity and function.
Induction of Apoptosis via Akt Signaling Inhibition
In both cancer cells and Leishmania, alkylphosphocholines have been shown to induce apoptosis (programmed cell death).[3] A key mechanism underlying this effect is the inhibition of the PI3K/Akt signaling pathway. Akt (also known as Protein Kinase B) is a crucial kinase that promotes cell survival and proliferation. By inhibiting Akt, these compounds effectively shut down pro-survival signals, leading to the activation of apoptotic cascades.[3]
Experimental Protocols
This section provides a general overview of the key experimental methodologies used to evaluate the efficacy and cytotoxicity of alkylphosphocholine analogs.
In Vitro Anti-Leishmanial Amastigote Assay
This assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular stage of the Leishmania parasite.
Detailed Steps:
-
Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
Macrophage Differentiation: THP-1 monocytes are seeded into 96-well plates and differentiated into adherent macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Parasite Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% FBS and antibiotics at 26°C.
-
Infection: Differentiated macrophages are infected with stationary-phase Leishmania promastigotes at a macrophage-to-parasite ratio of approximately 1:10. After incubation for 24 hours to allow for phagocytosis and transformation into amastigotes, extracellular parasites are removed by washing.
-
Compound Treatment: The infected macrophages are treated with serial dilutions of the test compounds (e.g., this compound, miltefosine, OlPC) and incubated for a further 72 hours.
-
Quantification: The cells are then fixed, stained (e.g., with Giemsa or a fluorescent DNA stain like DAPI), and the number of intracellular amastigotes is quantified by microscopy. The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro Cytotoxicity Assay
This assay is performed to assess the toxicity of the compounds against mammalian cells, which is crucial for determining their selectivity index.
Detailed Steps:
-
Cell Culture: A mammalian cell line (e.g., HEK293T, HepG2, or the same macrophage line used in the amastigote assay) is cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin (B115843) reduction assay. These assays measure the metabolic activity of viable cells.
-
Quantification: The absorbance or fluorescence is measured, and the 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC50 by the IC50.
Conclusion
The available data suggests that alkylphosphocholine analogs are a promising class of therapeutic agents with significant anti-leishmanial and anti-cancer properties. While miltefosine remains the benchmark, analogs such as oleylphosphocholine have demonstrated comparable or, in some cases, superior activity. The limited data on thio-analogs indicates that sulfur substitution is a viable strategy for maintaining or potentially enhancing the anti-cancer efficacy of these compounds.
The primary mechanisms of action, involving the disruption of lipid metabolism and induction of apoptosis via inhibition of the Akt signaling pathway, are well-supported by experimental evidence. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of novel alkylphosphocholine analogs.
Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds, particularly concerning the impact of heteroatom substitution in the alkyl chain, such as with sulfur in this compound. Such studies will be instrumental in the development of next-generation alkylphosphocholine-based therapeutics with improved efficacy and reduced toxicity.
References
- 1. Miltefosine: a review of its pharmacology and therapeutic efficacy in the treatment of leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylphosphocholine analogs for broad-spectrum cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Miltefosine to treat leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Miltefosine in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of sulfur analogues of alkyl lysophospholipid and neoplastic cell growth inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dndi.org [dndi.org]
- 9. Phosphocholine - Wikipedia [en.wikipedia.org]
- 10. Synthesis and interfacial behavior of sulfur-containing analogs of lung surfactant dipalmitoyl phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Miltefosine for the treatment of cutaneous leishmaniasis—A pilot study from Ethiopia | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Synthesis and biological evaluation of fluorescent leishmanicidal analogues of hexadecylphosphocholine (miltefosine) as probes of antiparasite mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of High-Throughput Screening Hits for Thio-Miltefosine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Miltefosine (B1683995) and its analogs, including thio-Miltefosine, against other therapeutic alternatives, supported by experimental data. It details the necessary validation steps for hits emerging from high-throughput screening (HTS) campaigns, focusing on anti-cancer applications.
Introduction
Miltefosine, an alkylphosphocholine compound, was initially developed as an anti-cancer agent and is the only oral drug approved for leishmaniasis.[1] Its analogs, such as this compound, represent next-generation candidates with potential for improved efficacy and reduced toxicity. The validation of HTS hits for these compounds is a critical process to eliminate false positives and to characterize promising leads for further development. This process involves a cascade of assays to confirm cytotoxicity, elucidate the mechanism of action, and establish a favorable therapeutic window.
While specific experimental data for this compound is emerging, the validation principles are based on its parent compound, Miltefosine. This guide will use Miltefosine as a reference to outline the validation workflow, with the understanding that its thio-analogs are expected to exhibit similar mechanisms of action, primarily through the disruption of cell membranes and inhibition of key signaling pathways like the PI3K/Akt pathway.[2]
Comparative Performance Data
The efficacy of a potential drug candidate is initially assessed by determining its half-maximal inhibitory concentration (IC50) against various cancer cell lines. This data is crucial for comparing its potency against standard-of-care chemotherapeutic agents.
Table 1: Comparative Cytotoxicity (IC50) of Miltefosine and Standard Chemotherapies in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference(s) |
| Miltefosine | MCF-7 | Breast Adenocarcinoma | 48 h | ~25 µM | [2] |
| Miltefosine | A549 | Lung Carcinoma | 72 h | ~20 µM | [2] |
| Doxorubicin (B1662922) | MCF-7 | Breast Adenocarcinoma | 48 h | 0.68 µg/mL (~1.25 µM) | [3][4] |
| Doxorubicin | MCF-7 (Resistant) | Breast Adenocarcinoma | 48 h | 13.2 µg/mL (~24.2 µM) | [5] |
| Cisplatin (B142131) | A549 | Lung Carcinoma | 24 h | 16.48 µM | [6] |
| Cisplatin | A549 | Lung Carcinoma | 48 h | 6.59 µM | [7] |
| Cisplatin | A549 (Resistant) | Lung Carcinoma | 24 h | 33.85 µM | [6] |
Note: IC50 values can vary based on experimental conditions and specific cell line passage numbers. The data presented is a representative compilation from multiple sources.
The development of analogs like this compound aims to improve the therapeutic window by increasing cytotoxicity towards target cells while reducing it for healthy cells. This is measured by the Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration in normal cells (CC50) to the effective concentration in target cells (EC50).
Table 2: Comparison of Miltefosine and its Analogs Against Leishmania amazonensis
| Compound | EC50 (Amastigotes) | CC50 (J774.A1 Macrophages) | Selectivity Index (SI) | Reference |
| Miltefosine | 17 µM | 85 µM | 5 | [1] |
| Analog TC387 | 16 µM | >6400 µM | >400 | [1] |
| Analog TC388 | 10 µM | 690 µM | 69 | [1] |
| Analog TC437 | 10 µM | 430 µM | 43 | [1] |
This table illustrates the principle of improving the Selectivity Index with novel analogs. Similar validation against normal human cell lines (e.g., MCF-10A for breast, BEAS-2B for lung) is essential for anti-cancer applications.
Experimental Workflow for HTS Hit Validation
The validation of a primary HTS hit is a multi-step process designed to confirm its activity, determine its mode of action, and assess its potential as a therapeutic candidate.
Mechanism of Action & Signaling Pathways
Miltefosine and its analogs exert their cytotoxic effects through multiple mechanisms, with a primary focus on inducing apoptosis and disrupting the pro-survival PI3K/Akt signaling pathway.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. It is often hyperactivated in cancer. Miltefosine has been shown to inhibit this pathway, preventing the phosphorylation and activation of Akt, which in turn promotes apoptosis.[2]
References
- 1. Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti‐parasitic drug miltefosine suppresses activation of human eosinophils and ameliorates allergic inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. netjournals.org [netjournals.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Thio-Miltefosine
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling thio-Miltefosine. In the interest of ensuring the highest safety standards within the laboratory, this guide outlines essential personal protective equipment (PPE), handling procedures, and disposal plans. While the available Safety Data Sheet (SDS) for this compound does not classify the substance as hazardous under the Globally Harmonized System (GHS), a conservative approach is recommended due to its derivative nature from Miltefosine (B1683995), a compound with known toxicities.[1] This guidance is constructed to foster a culture of safety and provide value beyond the product itself, establishing a foundation of trust in laboratory operations.
Immediate Safety and Handling Protocols
This compound is a sulfur-containing derivative of miltefosine and is intended for research use only.[2] The parent compound, miltefosine, is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[3] Given the limited toxicological data on this compound, it is prudent to handle it with the care afforded to potentially hazardous substances.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for various stages of handling this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields |
| Weighing and Aliquoting (Dry Powder) | - Nitrile gloves (double-gloving recommended)- Disposable gown- Safety goggles or face shield- Fume hood or ventilated balance enclosure- Respiratory protection (N95 or higher) may be required based on risk assessment |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended)- Laboratory coat or disposable gown- Safety goggles- Chemical fume hood |
| Experimental Use | - Nitrile gloves- Laboratory coat- Safety glasses |
| Spill Cleanup | - Nitrile gloves (double-gloving)- Disposable gown- Safety goggles or face shield- Respiratory protection (as needed)- Shoe covers |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses |
Chemical and Physical Properties
A summary of the known properties of this compound is provided below for easy reference.
| Property | Value |
| Chemical Formula | C₂₁H₄₆NO₃PS |
| Molecular Weight | 423.6 g/mol |
| Appearance | A neat oil |
| CAS Number | 943022-11-5 |
| Solubility | - PBS (pH 7.2): 1 mg/ml- Ethanol: 1 mg/ml- DMSO: 0.5 mg/ml- DMF: 0.05 mg/ml |
Source: Cayman Chemical[2]
Step-by-Step Handling and Disposal Plan
Adherence to a standardized operational plan is critical for minimizing risk and ensuring consistent safe practices.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening, don appropriate PPE (nitrile gloves, lab coat, safety glasses).
-
Verification: Confirm that the product received matches the order and that the container is properly labeled and sealed.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a designated, well-ventilated, and secure location. Follow the supplier's recommendations for storage temperature.
Weighing and Solution Preparation
-
Work in a Controlled Environment: All handling of powdered this compound should be conducted within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Don Full PPE: Wear double nitrile gloves, a disposable gown, and safety goggles.
-
Weighing: Carefully weigh the required amount of this compound. Use anti-static weigh paper or a weighing boat.
-
Dissolving: Add the solvent to the weighed compound slowly and carefully to avoid splashing. Ensure the chosen solvent is compatible with the experimental protocol.
-
Labeling: Clearly label the prepared solution with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Use
-
Fume Hood Use: All procedures with open containers of this compound solutions should be performed in a chemical fume hood.
-
Standard PPE: At a minimum, wear a lab coat, safety glasses, and nitrile gloves.
-
Avoid Contamination: Use dedicated equipment (pipettes, tips, etc.) for handling this compound solutions to prevent cross-contamination.
Spill Management
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Inform your supervisor and laboratory safety officer.
-
Don PPE: Before cleaning, don appropriate spill response PPE, including double gloves, a disposable gown, and eye/face protection.
-
Containment and Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, follow your institution's specific spill cleanup procedures.
-
Disposal: Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound (e.g., pipette tips, tubes, gloves, absorbent materials) must be segregated into a designated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Caution: Research Chemical of Unknown Toxicity").
-
Disposal Request: Follow your institution's established procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in the regular trash.[1]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety and handling protocols, researchers can mitigate potential risks and ensure a safe laboratory environment for the advancement of scientific discovery. This guidance is intended to be a living document and should be reviewed and updated as more toxicological information about this compound becomes available.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

